3-(Iodomethyl)oxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHPFDJZCXTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376657 | |
| Record name | 3-(iodomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475060-43-6 | |
| Record name | 3-(iodomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(iodomethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Iodomethyl)oxolane from 3-(Hydroxymethyl)oxolane
Abstract: This technical guide provides a comprehensive overview of the synthetic routes for the conversion of 3-(hydroxymethyl)oxolane to 3-(iodomethyl)oxolane, a valuable intermediate in pharmaceutical and chemical research. The document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the most prevalent and effective methods. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols.
Introduction: The Significance of this compound
This compound, also known as 3-(iodomethyl)tetrahydrofuran, is a key building block in organic synthesis. Its utility stems from the presence of the reactive carbon-iodine bond, which makes it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of the oxolane moiety into a wide range of molecular scaffolds, a common structural motif in many biologically active compounds and approved pharmaceuticals. The synthesis of this intermediate from the readily available and stable precursor, 3-(hydroxymethyl)oxolane, is a fundamental transformation that requires careful consideration of reaction conditions to achieve high yields and purity. This guide will explore the primary methodologies for this conversion, focusing on their mechanisms, advantages, and limitations.
Comparative Analysis of Synthetic Methodologies
The conversion of a primary alcohol, such as 3-(hydroxymethyl)oxolane, to the corresponding iodide can be accomplished through several synthetic strategies. The choice of method often depends on factors such as scale, desired purity, substrate tolerance, and reagent availability. The three principal approaches discussed herein are:
-
The Appel Reaction: A direct conversion utilizing triphenylphosphine and iodine.
-
Two-Step Sulfonate Ester Formation and Finkelstein Reaction: A reliable method involving the conversion of the alcohol to a sulfonate ester (tosylate or mesylate) followed by nucleophilic substitution with an iodide salt.
-
Direct Iodination with other Reagents: Methods employing alternative iodinating agents.
A summary of these key methodologies is presented below:
| Method | Reagents | Key Advantages | Key Disadvantages | Typical Yield |
| Appel Reaction | PPh₃, I₂, Imidazole | Mild reaction conditions; High yields.[1][2] | Formation of triphenylphosphine oxide byproduct, which can be difficult to remove.[3][4] | High |
| Sulfonate Ester/Finkelstein | 1. TsCl or MsCl, Base2. NaI or KI | High-yielding and reliable; Avoids harsh reagents.[5][6] | Two-step process; Requires isolation of the intermediate sulfonate ester. | High |
| Direct Iodination (CeCl₃·7H₂O/NaI) | CeCl₃·7H₂O, NaI | Exceedingly mild conditions; Simple procedure.[7][8] | May not be as general as other methods. | Good to High |
Mechanistic Insights and Strategic Considerations
A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
The Appel Reaction: A Direct Approach
The Appel reaction provides a direct and efficient route for the conversion of alcohols to alkyl iodides under mild conditions.[2][9] The reaction of triphenylphosphine (PPh₃) with iodine (I₂) in the presence of imidazole generates a phosphonium iodide intermediate. The alcohol, 3-(hydroxymethyl)oxolane, then reacts with this intermediate to form an alkoxyphosphonium iodide. The final step is an S(_N)2 displacement of triphenylphosphine oxide (TPPO) by the iodide ion, leading to the formation of this compound with inversion of configuration (though this is not relevant for the achiral starting material).[1][2][10]
The primary challenge associated with the Appel reaction is the removal of the triphenylphosphine oxide byproduct, which is often a solid that can be difficult to separate from the desired product, sometimes necessitating chromatographic purification.[3][11] Several methods have been developed to facilitate the removal of TPPO, including precipitation with metal salts like zinc chloride or calcium bromide.[12][13][14]
Figure 1: Simplified workflow of the Appel Reaction.
The Two-Step Approach: Sulfonate Esters and the Finkelstein Reaction
This robust, two-step methodology first converts the hydroxyl group into a good leaving group, typically a tosylate (OTs) or a mesylate (OMs), followed by a nucleophilic substitution with an iodide salt in what is known as the Finkelstein reaction.[5][6][15]
Step 1: Formation of the Sulfonate Ester
3-(Hydroxymethyl)oxolane is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine. This reaction converts the poorly leaving hydroxyl group into a highly effective sulfonate leaving group.[15] The stereochemistry at the carbon bearing the oxygen is retained during this step.[15]
Step 2: The Finkelstein Reaction
The resulting 3-(tosyloxymethyl)oxolane or 3-(mesyloxymethyl)oxolane is then treated with an alkali metal iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone.[5][16] The Finkelstein reaction is a classic S(_N)2 reaction where the iodide ion displaces the sulfonate ester.[17][18] The reaction is often driven to completion by Le Châtelier's principle, as the resulting sodium or potassium sulfonate salt is typically insoluble in acetone and precipitates out of the reaction mixture.[5][17][18]
References
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. name-reaction.com [name-reaction.com]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Finkelstein reaction - Wikipedia [en.wikipedia.org]
3-(Iodomethyl)oxolane CAS number and properties
An In-depth Technical Guide to 3-(Iodomethyl)oxolane: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its inherent reactivity, and its strategic application as a valuable building block in the design of novel therapeutics.
Introduction: The Strategic Value of the Oxolane Moiety
In the landscape of modern drug discovery, there is a pronounced shift towards molecules with higher three-dimensional complexity, or sp³-richness. These scaffolds often lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing better defined vectors for interacting with biological targets. The oxolane (tetrahydrofuran) ring is a privileged heterocyclic motif that embodies these desirable characteristics. This compound emerges as a key reagent, offering a direct and efficient means to incorporate this sp³-rich, polar heterocycle into a wide array of molecular architectures. Its utility is rooted in the predictable reactivity of the primary iodide, making it an ideal electrophilic partner for nucleophilic substitution reactions.
Core Identification and Physicochemical Profile
Precise identification is the cornerstone of reproducible science. This compound is cataloged under several identifiers, with its core properties summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 475060-43-6 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Tetrahydro-3-(iodomethyl)-furan, 3-(Iodomethyl)-tetrahydrofuran | [2][3][4][5] |
| Molecular Formula | C₅H₉IO | [1][2][3] |
| Molecular Weight | 212.03 g/mol | [1][2][4][5] |
| Appearance | Colorless to light yellow liquid | [2][3][5] |
| Boiling Point | 208 °C | [2][5] |
| Density | 1.772 g/cm³ | [2][5] |
| Flash Point | 80 °C | [2][5] |
| InChI Key | UJXHPFDJZCXTQR-UHFFFAOYNA-N | [1][3] |
Synthesis and Characterization: A Validated Protocol
While various methods exist for the synthesis of tetrahydrofurans, the most direct and reliable route to this compound involves the iodination of its corresponding alcohol precursor, (Tetrahydrofuran-3-yl)methanol. The Appel reaction is a classic and highly effective choice for this transformation due to its mild conditions and high yield.
Synthetic Workflow: The Appel Reaction
The conversion of the primary alcohol to the primary iodide proceeds via a phosphonium intermediate. This choice is deliberate; it avoids the harsh acidic conditions that could potentially lead to ring-opening of the oxolane moiety and operates at manageable temperatures.
Caption: Workflow for the synthesis of this compound via the Appel reaction.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (1.2 eq.) and a suitable solvent such as dichloromethane (DCM) or acetonitrile. Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add iodine (I₂, 1.2 eq.) portion-wise to the stirred solution. The mixture will turn a dark brown/purple color. Continue stirring until a homogenous solution of the triphenylphosphine-iodine adduct is formed.
-
Substrate Introduction: Slowly add a solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any remaining iodine, causing the dark color to dissipate. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond. Iodide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.
The Sₙ2 Reaction Pathway
The primary nature of the alkyl iodide strongly favors a bimolecular nucleophilic substitution (Sₙ2) mechanism. This provides a high degree of predictability and stereochemical control. A wide range of nucleophiles, including amines, thiols, azides, and carbanions, can be used to displace the iodide, effectively "stitching" the oxolane moiety onto a target molecule.
Caption: Generalized Sₙ2 reaction pathway for this compound with a nucleophile (Nu:⁻).
This reactivity is fundamental to its role as a building block. For drug development professionals, this means that a core scaffold containing, for example, a secondary amine or a phenol can be readily alkylated with this compound to introduce the beneficial tetrahydrofuran group.
Applications in Drug Discovery and Development
The incorporation of small, polar, sp³-rich heterocyclic rings like oxolane is a well-established strategy for optimizing the properties of drug candidates.[6] While oxetanes have been reviewed extensively for their ability to act as surrogates for gem-dimethyl or carbonyl groups, the five-membered oxolane ring offers similar, albeit distinct, advantages.[7][8]
-
Improved Aqueous Solubility: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, which can disrupt crystal lattice packing and improve interactions with water, thereby increasing solubility—a critical parameter for oral bioavailability.
-
Metabolic Stability: The tetrahydrofuran ring is generally resistant to metabolic degradation by cytochrome P450 enzymes compared to more lipophilic or electronically activated aromatic systems. Replacing a metabolically labile group with the (oxolan-3-yl)methyl moiety can block a key metabolic pathway, extending the half-life of a drug candidate.
-
Vectorial Exit from Lipophilic Pockets: In structure-based drug design, the oxolane group can serve as a "vector" to exit a greasy, lipophilic binding pocket of a protein and extend into the solvent-exposed region, improving both potency and pharmacokinetic properties.
-
Intermediate for Complex Syntheses: Substituted tetrahydrofurans are core structures in a vast number of natural products and biologically active molecules.[9] this compound serves as an intermediate for accessing more complex tetrahydrofuran derivatives.[10]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate care. The following table summarizes its key hazards and recommended handling procedures based on available safety data sheets.
| Hazard Category | Description | Precautionary Measures | Source(s) |
| Health Hazards | Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage.[5][11] Toxic if inhaled and may cause respiratory irritation.[5][11] | Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Wash skin thoroughly after handling.[5] | |
| Physical Hazards | Combustible liquid.[5] | Keep away from heat, sparks, open flames, and hot surfaces.[5] | |
| Storage | Store in a tightly closed container in a cool, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][5] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and predictable Sₙ2 reactivity make it an invaluable building block for introducing the pharmacokinetically favorable oxolane moiety. By leveraging this reagent, researchers can systematically modulate the properties of lead compounds, addressing common challenges in drug development such as poor solubility and metabolic instability, thereby accelerating the journey from discovery to clinical application.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 3. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 4. synchem.de [synchem.de]
- 5. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. chemicalbook.com [chemicalbook.com]
Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to 3-(Iodomethyl)oxolane: Synthesis, Properties, and Applications in Chemical Research
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block for researchers in organic synthesis and drug development. Also known by its synonym, 3-(Iodomethyl)tetrahydrofuran, this compound serves as a key reagent for introducing the tetrahydrofuran-3-ylmethyl moiety into target molecules. The tetrahydrofuran (THF) ring is a prevalent scaffold in medicinal chemistry, often employed to enhance aqueous solubility, modulate lipophilicity, and serve as a bioisosteric replacement for other functional groups. This document details the physicochemical properties of this compound, provides a representative, field-proven protocol for its synthesis from a commercially available precursor, outlines its characteristic reactivity as an alkylating agent, and discusses its potential applications in the development of novel chemical entities. All methodologies are presented with a focus on causality, ensuring protocols are robust and self-validating for the intended scientific audience.
Core Molecular Profile
This compound is a five-membered saturated ether ring functionalized with a primary alkyl iodide. This combination of a polar, aprotic ether and a reactive electrophilic center makes it a versatile synthetic intermediate.
Chemical Structure and Identifiers
The fundamental properties of this compound are summarized in the table below, providing essential data for laboratory use, including molecular formula, weight, and key registry numbers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉IO | [1][2] |
| Molecular Weight | 212.03 g/mol | [2][3] |
| CAS Number | 475060-43-6 | [1][2][3] |
| Synonyms | 3-(Iodomethyl)tetrahydrofuran, Furan, tetrahydro-3-(iodomethyl)- | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| InChI Key | UJXHPFDJZCXTQR-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a reagent are critical for designing experimental setups, particularly for purification and reaction temperature control.
| Property | Value | Source(s) |
| Boiling Point | 208 °C | [4] |
| Density | 1.772 g/cm³ | [4] |
| Flash Point | 80 °C | [4] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Argon) | [4] |
Synthesis of this compound
While multiple routes to functionalized tetrahydrofurans exist, a highly reliable and common strategy for preparing primary alkyl iodides from primary alcohols is the Appel reaction.[3][5] This method offers mild reaction conditions and high yields, making it suitable for laboratory-scale synthesis. The precursor, (Tetrahydrofuran-3-yl)methanol, is commercially available.
Synthetic Workflow: Appel Iodination
The conversion of the hydroxyl group to an iodide proceeds via an oxyphosphonium intermediate, which is subsequently displaced by an iodide ion in a classic Sₙ2 reaction.[6] Imidazole is used to buffer the reaction and trap the generated HI.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the well-established Appel reaction for converting primary alcohols to iodides.[6]
Materials:
-
(Tetrahydrofuran-3-yl)methanol (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Iodine (I₂) (1.5 eq.)
-
Imidazole (3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert argon atmosphere, add triphenylphosphine (1.5 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add imidazole (3.0 eq.) followed by the portion-wise addition of solid iodine (1.5 eq.). The solution will turn dark brown. Stir for 10-15 minutes at 0 °C.
-
Add a solution of (Tetrahydrofuran-3-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation (noting the boiling point of 208 °C at atmospheric pressure) to yield pure this compound.[4]
Spectroscopic Characterization (Predicted)
As of the date of this publication, specific experimental NMR data for this compound is not widely available in peer-reviewed literature. The following analysis is a prediction based on established principles of NMR spectroscopy and data from analogous structures.[1][4][7]
-
¹H NMR: The proton spectrum is expected to be complex due to the molecule's asymmetry.
-
Iodomethyl Protons (-CH₂-I): These protons are adjacent to an electronegative iodine atom and a methine group. They are expected to appear as a doublet of doublets (or a more complex multiplet) in the range of δ 3.2-3.5 ppm .
-
Oxolane Ring Protons (-O-CH₂- and -CH-): The two methylene groups on the ring are diastereotopic, as are the protons within each methylene group. They will appear as complex multiplets. The protons adjacent to the oxygen (C2-H and C5-H) are the most deshielded and are expected between δ 3.6-4.0 ppm . The C4-H protons will be further upfield.
-
Methine Proton (-CH-CH₂I): This proton will be a multiplet, likely in the range of δ 2.5-2.8 ppm .
-
-
¹³C NMR:
-
Iodomethyl Carbon (-CH₂-I): This carbon is directly attached to iodine, which has a significant shielding effect (heavy atom effect). It is expected to appear far upfield, typically in the range of δ 5-15 ppm .
-
Oxolane Ring Carbons: The carbons adjacent to the oxygen (C2 and C5) will be the most downfield, expected in the range of δ 68-75 ppm . The other ring carbons (C3 and C4) will be in the aliphatic region, likely δ 30-45 ppm .
-
Reactivity and Applications in Drug Development
The primary utility of this compound in chemical synthesis stems from its identity as a primary alkyl iodide. It is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Core Reactivity: Sₙ2 Nucleophilic Substitution
The key reaction is the displacement of the iodide, a superb leaving group, by a nucleophile. This allows for the covalent attachment of the "tetrahydrofuran-3-ylmethyl" group.
Caption: General Sₙ2 reactivity of this compound.
Application in Heterocycle Alkylation
A significant application in drug development is the N-alkylation of nitrogen-containing heterocycles like indazoles, pyrazoles, imidazoles, and theophyllines.[8][9] The introduction of the THF moiety can improve pharmacokinetic properties such as solubility without drastically increasing lipophilicity.
Representative Protocol: N-Alkylation of a Heterocycle This protocol is adapted from general procedures for the N-alkylation of indazole-type scaffolds.[8]
Materials:
-
Heterocycle (e.g., 4-Iodo-3-methyl-1H-indazole) (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under argon, add the heterocycle (1.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes to form the sodium salt of the heterocycle.
-
Slowly add this compound (1.1 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Cool the reaction to 0 °C and quench carefully by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated product(s).
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound presents multiple hazards.
-
Hazard Summary: Combustible liquid. Causes skin irritation and serious eye damage. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), lab coat, and chemical safety goggles or a face shield.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
-
Handling:
-
Keep away from heat, sparks, and open flames.[4]
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Get medical advice if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[4]
-
Inhalation: Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
-
Conclusion
This compound is a potent and versatile electrophile for introducing the valuable tetrahydrofuran-3-ylmethyl scaffold. Its synthesis is readily achievable from its corresponding alcohol via standard iodination methods like the Appel reaction. Its primary utility in research and development lies in the Sₙ2 alkylation of nucleophiles, particularly nitrogen heterocycles, to modulate the physicochemical and biological properties of lead compounds. While detailed spectroscopic data is not broadly published, its structure can be reliably confirmed by standard analytical techniques. Adherence to strict safety protocols is mandatory when handling this reactive and irritant compound. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic programs.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. compoundchem.com [compoundchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Iodomethyl)oxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 3-(iodomethyl)oxolane, a key heterocyclic building block in medicinal chemistry and materials science. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both a theoretical framework for spectral interpretation and practical guidance for spectral acquisition. While a definitive experimental dataset for this compound is not publicly available in the cited literature, this guide presents a detailed theoretical analysis of the expected NMR spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and diastereotopicity. This predictive analysis will empower researchers to confidently identify and characterize this compound and its derivatives.
Introduction
This compound, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable synthetic intermediate. The oxolane (tetrahydrofuran) ring is a prevalent motif in numerous natural products and pharmaceutical agents, prized for its favorable pharmacokinetic properties. The introduction of an iodomethyl substituent provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecules.
Given its significance, the unambiguous structural elucidation of this compound is paramount. NMR spectroscopy, encompassing both ¹H and ¹³C nuclei, stands as the most powerful tool for this purpose, offering a detailed roadmap of the molecule's connectivity and stereochemistry. This guide will delve into the theoretical underpinnings of the NMR spectra of this compound, providing a framework for its identification and characterization.
Molecular Structure and Symmetry Considerations
To understand the NMR spectra of this compound, a preliminary analysis of its structure and symmetry is crucial. The molecule possesses a chiral center at the C3 position of the oxolane ring. This chirality has profound implications for the NMR spectra, rendering the protons on the C2, C4, and C5 methylene groups diastereotopic. Consequently, these geminal protons are chemically non-equivalent and are expected to exhibit distinct chemical shifts and mutual coupling.
Figure 1. Molecular Structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to be complex due to the aforementioned diastereotopicity and overlapping multiplets. The predicted chemical shifts are influenced by the electronegativity of the adjacent oxygen and iodine atoms, as well as by anisotropic effects within the five-membered ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 (2H) | 3.6 - 3.9 | m | |
| H3 (1H) | 2.4 - 2.7 | m | |
| H4 (2H) | 1.8 - 2.2 | m | |
| H5 (2H) | 3.7 - 4.0 | m | |
| CH₂I (2H) | 3.2 - 3.4 | d | ~ 6-7 |
Analysis of Predicted ¹H NMR Spectrum:
-
H5 Protons (3.7 - 4.0 ppm): These protons are adjacent to the ring oxygen, leading to a significant downfield shift. Due to diastereotopicity, they will appear as a complex multiplet resulting from geminal and vicinal couplings.
-
H2 Protons (3.6 - 3.9 ppm): Similar to the H5 protons, the H2 protons are deshielded by the adjacent oxygen atom. Their diastereotopic nature will also lead to a complex multiplet.
-
CH₂I Protons (3.2 - 3.4 ppm): The protons of the iodomethyl group are deshielded by the electronegative iodine atom. They are expected to appear as a doublet due to coupling with the H3 proton.
-
H3 Proton (2.4 - 2.7 ppm): This methine proton is coupled to the protons on C2, C4, and the iodomethyl group, resulting in a complex multiplet.
-
H4 Protons (1.8 - 2.2 ppm): These protons are the most upfield in the spectrum, being furthest from the electronegative substituents. They will appear as a multiplet due to geminal and vicinal couplings.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each unique carbon atom. The chemical shifts are primarily influenced by the electronegativity of the directly attached and neighboring atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C5 | 68 - 72 |
| C2 | 67 - 71 |
| C3 | 38 - 42 |
| C4 | 30 - 34 |
| CH₂I | 8 - 12 |
Analysis of Predicted ¹³C NMR Spectrum:
-
C2 and C5 (67 - 72 ppm): These carbons, being directly attached to the oxygen atom, will be the most deshielded and appear at the downfield end of the aliphatic region.
-
C3 (38 - 42 ppm): The methine carbon, being further from the oxygen but attached to the iodomethyl group, will appear at an intermediate chemical shift.
-
C4 (30 - 34 ppm): This carbon is the most shielded of the ring carbons.
-
CH₂I (8 - 12 ppm): The carbon of the iodomethyl group will be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a very upfield chemical shift.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. ¹H NMR Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution of complex multiplets).
-
Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger sample quantity (20-50 mg) or a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.
-
Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
4. 2D NMR Experiments:
-
To aid in the definitive assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Figure 2. Experimental Workflow for NMR Analysis.
Conclusion
This technical guide provides a comprehensive theoretical framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling patterns are based on established principles of NMR spectroscopy and provide a robust starting point for the analysis of experimentally acquired data. The diastereotopicity of the methylene protons in the oxolane ring is a key feature that gives rise to the complexity of the ¹H NMR spectrum. The provided experimental protocol offers practical guidance for obtaining high-quality NMR data. While definitive, publicly available experimental spectra are currently lacking, this guide equips researchers with the necessary knowledge to confidently identify, characterize, and utilize this compound in their synthetic endeavors.
References
Mass Spectrometric Analysis of 3-(Iodomethyl)oxolane: A Technical Guide
Introduction
3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a halogenated heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. Its structure, featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a reactive iodomethyl substituent, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules.[1][2] This guide provides an in-depth technical overview of the mass spectrometric behavior of this compound, focusing on the principles of fragmentation and practical experimental considerations for researchers, scientists, and drug development professionals.
Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide synthesizes foundational mass spectrometry principles with data from structurally related iodoalkanes and tetrahydrofuran derivatives to predict its fragmentation patterns.[3][4][5][6] This predictive approach provides a robust framework for compound identification and mechanistic investigation.
Principles of Ionization and Fragmentation
For a volatile, low-molecular-weight organic compound like this compound (C₅H₉IO, MW: 212.03 g/mol ), Electron Ionization (EI) is the most common and informative ionization technique, often coupled with Gas Chromatography (GC-MS).[7][8][9]
Electron Ionization (EI): In EI, the sample molecule is bombarded with high-energy electrons (typically 70 eV).[7][10] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[11] EI is considered a "hard" ionization technique because the excess energy imparted to the molecular ion often causes it to undergo extensive and reproducible fragmentation.[1][12] The resulting pattern of fragment ions serves as a molecular "fingerprint," providing rich structural information.[7][13]
The fragmentation process is governed by the relative strengths of chemical bonds and the stability of the resulting fragments (ions and neutral species).[14] In this compound, the most probable fragmentation pathways will involve cleavage of the weak carbon-iodine bond and various cleavages of the oxolane ring.
Predicted Fragmentation Pathways of this compound
Upon electron ionization, the this compound molecule will form a molecular ion at a mass-to-charge ratio (m/z) of 212.
Molecular Ion (M•⁺): [C₅H₉IO]•⁺, m/z = 212
The molecular ion peak is expected to be of low to moderate intensity due to the molecule's propensity to fragment. The presence of iodine (monoisotopic at 127 amu) simplifies the spectrum, as there will be no M+2 peaks characteristic of chlorine or bromine compounds.[3]
The primary fragmentation pathways are predicted as follows:
Pathway 1: C-I Bond Cleavage (α-Cleavage)
The carbon-iodine bond is the weakest bond in the molecule and is highly susceptible to cleavage. This fragmentation can occur in two ways:
-
Loss of an Iodine Radical: This is the most probable fragmentation event. The C-I bond breaks, with the positive charge remaining on the organic fragment. This results in the formation of a stable, resonance-delocalized oxolanylmethyl cation. This fragment is expected to be the base peak (the most abundant ion) in the spectrum.
-
[C₅H₉IO]•⁺ → [C₅H₉O]⁺ + I•
-
Fragment Ion: m/z 85
-
Neutral Loss: 127 u (Iodine radical)
-
-
Formation of Iodine Cation: Less commonly, the charge may be retained by the iodine atom.
-
[C₅H₉IO]•⁺ → C₅H₉O• + [I]⁺
-
Fragment Ion: m/z 127
-
Pathway 2: Ring Fragmentation and Cleavage
The oxolane ring itself can undergo several characteristic fragmentation reactions, often initiated by cleavage adjacent to the ether oxygen (α-cleavage).[14][15]
-
Loss of Formaldehyde (CH₂O): Ring-opening followed by rearrangement can lead to the expulsion of a neutral formaldehyde molecule.
-
[C₅H₉O]⁺ → [C₄H₇]⁺ + CH₂O
-
Fragment Ion: m/z 55 (from the m/z 85 precursor)
-
-
Loss of Ethylene (C₂H₄): Cleavage of the ring can also result in the loss of ethylene. The fragmentation of the parent tetrahydrofuran molecule often shows a characteristic loss of ethylene to produce an ion at m/z 44. A similar process is plausible here.
-
[C₅H₉O]⁺ → [C₃H₅O]⁺ + C₂H₄
-
Fragment Ion: m/z 57 (from the m/z 85 precursor)
-
Pathway 3: Complex Rearrangements
Further fragmentation of the primary ions will lead to smaller, common organic cations.
-
Formation of Allyl Cation: The ion at m/z 55 ([C₄H₇]⁺) can lose a methyl radical to form the stable allyl cation.
-
[C₄H₇]⁺ → [C₃H₅]⁺ + CH₂
-
Fragment Ion: m/z 41
-
-
Other Small Fragments: Peaks at m/z 43 ([C₃H₇]⁺ or [C₂H₃O]⁺) and m/z 29 ([C₂H₅]⁺) are common in the mass spectra of aliphatic compounds and are expected here as well.[16][17]
Summary of Predicted Ions
| m/z Value | Proposed Ion Structure | Formation Pathway | Expected Intensity |
| 212 | [C₅H₉IO]•⁺ | Molecular Ion | Low to Moderate |
| 127 | [I]⁺ | C-I Cleavage | Low |
| 85 | [C₅H₉O]⁺ | Loss of I• | High (Base Peak) |
| 57 | [C₃H₅O]⁺ | Loss of C₂H₄ from m/z 85 | Moderate |
| 55 | [C₄H₇]⁺ | Loss of CH₂O from m/z 85 | Moderate |
| 43 | [C₃H₇]⁺ / [C₂H₃O]⁺ | Ring Fragmentation | Moderate to High |
| 41 | [C₃H₅]⁺ | Loss of CH₂ from m/z 55 | Moderate to High |
| 29 | [C₂H₅]⁺ | General Fragmentation | Moderate |
Visualization of Fragmentation Pathways
The following diagram illustrates the predicted fragmentation cascade originating from the molecular ion.
Experimental Protocol: GC-MS Analysis
A self-validating system for the analysis of this compound requires a robust and reproducible experimental protocol. The following provides a standard methodology for GC-MS analysis.
Sample Preparation
-
Solvent Selection: Dissolve the this compound sample in a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 100 µg/mL.
-
Internal Standard (Optional): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.
GC-MS Instrumentation and Conditions
-
Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[18][19]
-
Injector:
-
Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Temperature: 250 °C (to ensure rapid volatilization without thermal degradation).
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is recommended for good separation of halogenated compounds.[20]
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[20]
-
Mass Range: Scan from m/z 40 to 300 amu.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
Experimental Workflow Visualization
Data Interpretation and Validation
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.
-
Structural Confirmation:
-
Confirm the presence of the molecular ion at m/z 212.
-
Identify the base peak and verify that it corresponds to the predicted m/z 85 fragment ([M-I]⁺).
-
Match the other significant peaks in the experimental spectrum (e.g., m/z 57, 55, 43, 41) to the predicted fragmentation pattern.
-
-
Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). While a direct match is unlikely if the compound is novel, matches to structurally similar compounds (iodoalkanes, tetrahydrofuran derivatives) can provide additional confidence in the identification.
By correlating the empirical data with the theoretically derived fragmentation pathways, a high-confidence structural elucidation of this compound can be achieved.
Conclusion
The mass spectrometric analysis of this compound under Electron Ionization is predicted to be characterized by a distinct and informative fragmentation pattern. The dominant pathway involves the facile cleavage of the carbon-iodine bond to produce a highly stable base peak at m/z 85. Secondary fragmentations involving the oxolane ring provide further structural confirmation. The GC-MS protocol and interpretation framework detailed in this guide offer a comprehensive system for the unambiguous identification and characterization of this compound, providing essential data for researchers in synthetic chemistry and drug development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. imreblank.ch [imreblank.ch]
- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benicewiczgroup.com [benicewiczgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrofuran [webbook.nist.gov]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 9. synchem.de [synchem.de]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. etamu.edu [etamu.edu]
- 19. tsapps.nist.gov [tsapps.nist.gov]
- 20. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-(Iodomethyl)oxolane: A Versatile Precursor in Modern Organic Synthesis
Executive Summary: The tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1][2][3][4] 3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, has emerged as a key building block for introducing this valuable moiety. Its primary alkyl iodide functionality provides a highly reactive and selective handle for nucleophilic substitution, making it an indispensable tool for researchers in medicinal chemistry and drug development. This guide offers an in-depth exploration of the properties, core reactivity, and synthetic applications of this compound, providing field-proven insights and detailed experimental protocols to empower scientists in their research endeavors.
Core Characteristics of this compound
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in any synthetic campaign.
Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[5][6][7] Its key properties are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| Synonyms | 3-(Iodomethyl)tetrahydrofuran | [5][6][9] |
| CAS Number | 475060-43-6 | [8][10] |
| Molecular Formula | C₅H₉IO | [5][6][9] |
| Molecular Weight | 212.03 g/mol | [5][6][9] |
| Boiling Point | ~208 °C | [5][9] |
| Density | ~1.772 g/cm³ | [5][9] |
| Flash Point | ~80-82 °C | [5][7] |
| Appearance | Colorless to light yellow liquid | [5][7] |
Safety and Handling
As with any reactive chemical, proper handling of this compound is crucial for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), and serious eye irritation (Eye Irrit. 2).[10] It may also cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[7][11]
-
Storage: It should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability and prevent degradation.[5] Keep the container tightly closed in a dry location.[7][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]
Core Reactivity: The Power of the C-I Bond
The synthetic utility of this compound is dominated by the reactivity of the primary carbon-iodine bond. Iodide is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution (SN2) Reactions
The primary nature of the alkyl iodide strongly favors the SN2 mechanism, which proceeds via a single, concerted step involving the backside attack of a nucleophile.[12] This mechanism is highly predictable and results in the inversion of stereochemistry if the electrophilic carbon is a chiral center (which is not the case here, but is a critical consideration for analogous systems).
The choice of solvent is a key determinant of reaction efficiency. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[12] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its nucleophilicity and accelerating the reaction rate.[12]
Caption: General workflow for SN2 reactions with this compound.
This reactivity allows for the facile formation of C-N, C-O, C-S, and C-C bonds, making this compound a versatile precursor for introducing the tetrahydrofuran-3-ylmethyl moiety into target molecules.
Applications in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its successful application in the synthesis of complex and biologically relevant molecules.
Case Study: Synthesis of Azole Antifungals (Posaconazole Intermediates)
This compound derivatives are key intermediates in the synthesis of potent triazole antifungal agents like Posaconazole.[] In these syntheses, the iodide is displaced by a triazole nucleophile, a classic example of an SN2 reaction for C-N bond formation.
For instance, a substituted 5-(iodomethyl)tetrahydrofuran derivative is condensed with sodium 1,2,4-triazole to furnish the core of the drug molecule.[14] This strategic step highlights the reliability of using the iodomethyl group as a robust electrophile for coupling with heterocyclic nucleophiles.
Caption: Key C-N bond formation step in the synthesis of Posaconazole intermediates.
Application in Xanthine Derivatives (Doxofylline Analogues)
The synthesis of the drug Doxofylline involves the alkylation of theophylline.[15] While the original synthesis uses 2-(chloromethyl)-1,3-dioxolane, the same principle applies to this compound for creating novel analogues. The nitrogen atom of the theophylline ring acts as a nucleophile, displacing the iodide to form a new C-N bond. This reaction is typically carried out in a polar solvent with a non-nucleophilic base, such as potassium carbonate, to act as an acid scavenger.[15] This highlights the reagent's utility in modifying existing drug scaffolds to explore new structure-activity relationships (SAR).
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.
General Protocol: Nucleophilic Substitution with a Phenoxide
This protocol details a typical C–O bond-forming reaction, a common transformation in drug discovery for generating ether linkages.
Objective: To synthesize 3-((4-nitrophenoxy)methyl)oxolane.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.
-
Rationale: A flame-dried flask and inert atmosphere prevent the introduction of water, which can quench the phenoxide nucleophile. K₂CO₃ is a mild, non-nucleophilic base ideal for deprotonating the phenol without competing in the substitution reaction.
-
-
Nucleophile Formation: Add 4-nitrophenol (1.1 eq) to the suspension and stir the mixture at room temperature for 30 minutes. The formation of the yellow potassium 4-nitrophenoxide salt should be observed.
-
Rationale: Pre-forming the nucleophile ensures it is readily available for the subsequent substitution step. Using a slight excess (1.1 eq) of the phenol drives the reaction to completion.
-
-
Addition of Electrophile: Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Rationale: Gentle heating increases the reaction rate without promoting significant side reactions. DMF is an excellent solvent for this SN2 reaction.[12]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The washing steps remove residual DMF and inorganic salts.
-
-
Purification: Filter the solution, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure ether.
Advanced Application: Palladium-Catalyzed Coupling Reactions
While SN2 reactions are its primary application, the C-I bond in this compound can also participate in certain cross-coupling reactions, although this is less common for sp³-hybridized carbons compared to sp² carbons. Reactions like Stille or Suzuki couplings can potentially be used to form C-C bonds with organostannane or organoboron reagents, respectively. These reactions typically require a palladium catalyst and specific ligands to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[16][17] This remains an area for further exploration and optimization.
Conclusion
This compound is a powerful and versatile precursor in organic synthesis. Its value is anchored in the predictable and efficient reactivity of its primary alkyl iodide group, which serves as an excellent electrophilic handle for constructing C-N, C-O, and C-S bonds via the SN2 mechanism. Its successful application in the synthesis of complex pharmaceutical agents underscores its importance to the drug development community. By understanding its core properties, reactivity, and handling requirements, researchers can confidently deploy this reagent to accelerate the discovery of new chemical entities.
References
- 1. Versatile Tool for the Synthesis of Tetrahydrofurans - ChemistryViews [chemistryviews.org]
- 2. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 6. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. vanderbilt.edu [vanderbilt.edu]
- 14. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]
- 15. CN1106404A - Synthetic method of new drug doxofylline - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Use of 3-(Iodomethyl)oxolane as a Versatile Alkylating Agent in Synthesis and Drug Discovery
An Application Guide for Researchers
Abstract
3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable alkylating agent for the introduction of the oxolane moiety into molecular scaffolds. The oxolane ring is a desirable structural motif in medicinal chemistry, often employed as a bioisostere for other groups to enhance physicochemical properties such as aqueous solubility, metabolic stability, and cell permeability.[1][2] This guide provides a comprehensive overview of this compound, detailing its properties, reactivity, and application in the alkylation of a diverse range of nucleophiles. Detailed protocols, safety guidelines, and mechanistic insights are provided to equip researchers in organic synthesis and drug development with the necessary knowledge for its effective utilization.
Introduction: The Value Proposition of the Oxolane Moiety
In the landscape of modern drug discovery, the modulation of a molecule's pharmacokinetic and pharmacodynamic profile is paramount. The strategic incorporation of specific structural units can profoundly influence these properties. The oxolane (tetrahydrofuran) ring has emerged as a particularly advantageous functional group.[3][4] Unlike its aromatic counterpart, furan, the saturated oxolane ring is metabolically more robust. Its incorporation can disrupt planarity, increase polarity, and improve solubility without introducing excessively reactive sites.
This compound serves as an efficient vehicle for introducing this beneficial scaffold. As a primary alkyl iodide, the reagent is highly reactive towards nucleophilic substitution, primarily via an SN2 mechanism.[5][6] The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating reactions with a broad spectrum of nucleophiles under mild conditions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 475060-43-6[7] |
| Molecular Formula | C₅H₉IO |
| Molecular Weight | 212.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥98% |
| Storage | Store at 2-8°C, away from light and moisture[7] |
Core Principles: The SN2 Alkylation Mechanism
The primary mode of action for this compound as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced.
Key Mechanistic Features:
-
Concerted Reaction: Bond formation and bond breaking occur in a single, concerted step.
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. While the methylene carbon of this compound is not a stereocenter, this principle is crucial when considering analogous chiral electrophiles.
-
Steric Hindrance: The reaction rate is sensitive to steric hindrance. As a primary alkyl halide, this compound is sterically unencumbered, favoring a rapid SN2 reaction.[8]
Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu:) with this compound.
Safety and Handling Precautions
As with all reactive alkylating agents, proper handling of this compound is critical to ensure laboratory safety. The following guidelines are derived from standard safety data sheets.[9][10][11]
-
Engineering Controls: Handle the reagent exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[11]
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider impervious clothing.[11]
-
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[10] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9][11]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Consult a physician if irritation occurs.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[11]
-
Experimental Protocols: A Guide to Application
The following section provides detailed, step-by-step protocols for the alkylation of common classes of nucleophiles. A general workflow is presented first, followed by specific examples.
General Experimental Workflow
This workflow outlines the core steps applicable to most alkylation reactions with this compound.
Caption: A generalized experimental workflow for alkylation reactions.
Protocol 1: N-Alkylation of a Heterocycle (e.g., Imidazole)
This protocol describes the alkylation of an N-heterocycle, a common step in synthesizing biologically active molecules.
-
Objective: To synthesize 1-((oxolan-3-yl)methyl)-1H-imidazole.
-
Principle: Imidazole is deprotonated by a mild base to form the imidazolide anion, which then acts as the nucleophile. Potassium carbonate is a suitable base as it is strong enough to deprotonate imidazole but not so strong as to cause side reactions.
-
Materials:
-
Imidazole (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
-
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)
This protocol details the formation of an ether linkage, a key transformation in organic synthesis.
-
Objective: To synthesize 1-methoxy-4-((oxolan-3-yl)methoxy)benzene.
-
Principle: A base is required to deprotonate the weakly acidic phenolic hydroxyl group, generating a more potent phenoxide nucleophile for the SN2 reaction. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
Combine 4-methoxyphenol and cesium carbonate in a flask with anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature for 20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours, or until TLC analysis indicates consumption of the starting phenol.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting crude oil via silica gel chromatography to obtain the pure ether product.
-
Protocol 3: C-Alkylation of an Active Methylene Compound (e.g., Diethyl Malonate)
This protocol demonstrates the formation of a carbon-carbon bond, a fundamental process for building molecular complexity.[13]
-
Objective: To synthesize diethyl 2-((oxolan-3-yl)methyl)malonate.
-
Principle: A strong, non-nucleophilic base is required to deprotonate the α-carbon of diethyl malonate, generating a stabilized carbanion (enolate). Sodium hydride is a common choice for this transformation.
-
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Diethyl malonate (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Carefully add the sodium hydride dispersion to a flame-dried, three-neck flask under an inert atmosphere.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Add diethyl malonate dropwise via syringe to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete enolate formation.
-
Re-cool the solution to 0°C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel chromatography.
-
Summary of Reaction Conditions
The choice of base and solvent is critical for successful alkylation and depends heavily on the nucleophile's pKa.[13]
| Nucleophile Class | Example | Typical Base(s) | Typical Solvent(s) | Temp. (°C) |
| N-Heterocycles | Imidazole, Pyrazole | K₂CO₃, NaH, Cs₂CO₃ | DMF, CH₃CN, THF | 25 - 80 |
| Amines | Benzylamine | K₂CO₃, Et₃N, DIPEA | CH₃CN, DCM | 25 - 60 |
| Phenols | Phenol, Naphthol | K₂CO₃, Cs₂CO₃, NaH | Acetone, DMF, CH₃CN | 25 - 85 |
| Thiols | Thiophenol | K₂CO₃, Et₃N | DMF, THF | 0 - 25 |
| Carbanions | Diethyl Malonate | NaH, LDA, KHMDS | THF, Diethyl Ether | -78 - 25 |
Synthesis of this compound
For researchers who wish to prepare the reagent, a common method involves the conversion of the corresponding alcohol, (oxolan-3-yl)methanol. The Appel reaction provides a reliable, one-step conversion under mild conditions.[14]
-
Reaction: (Oxolan-3-yl)methanol → this compound
-
Reagents: Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole
-
Solvent: Dichloromethane (DCM) / Acetonitrile (CH₃CN)
-
Principle: Triphenylphosphine and iodine react to form an iodophosphonium species. The alcohol's oxygen attacks the phosphorus, and subsequent intramolecular SN2 displacement by iodide on the activated carbon center yields the final product with triphenylphosphine oxide as a byproduct.[14]
Conclusion
This compound is a powerful and efficient reagent for introducing the synthetically valuable oxolane moiety. Its high reactivity as a primary iodide allows for the straightforward alkylation of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles. By understanding the underlying SN2 mechanism and selecting appropriate reaction conditions, researchers can reliably incorporate this important building block to construct novel molecules for applications in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this reactive compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 7. This compound, CasNo.475060-43-6 BTC Pharmaceutical CO. LTD China (Mainland) [haimen.lookchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Appel Reaction [organic-chemistry.org]
Application Notes and Protocols for the Reaction of 3-(Iodomethyl)oxolane with Nucleophiles
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 3-(Iodomethyl)oxolane, also known as 3-(Iodomethyl)tetrahydrofuran, a critical building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, this document details the core reactivity, mechanistic principles, and field-tested protocols for reacting this versatile substrate with a range of common nucleophiles. By leveraging its reactivity, chemists can readily introduce the valuable oxolane scaffold, a motif frequently employed to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Value of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring is a privileged substructure in a multitude of natural products and biologically active molecules.[3] Its incorporation into drug candidates is a widely adopted strategy to modulate key properties such as aqueous solubility, metabolic stability, and lipophilicity, often leading to improved drug-like characteristics.[1] this compound serves as a premier reagent for this purpose. The primary alkyl iodide functionality provides a highly reactive electrophilic center, primed for nucleophilic substitution, while the iodide itself is an excellent leaving group, facilitating reactions under mild conditions.[4] This combination allows for the efficient and predictable installation of the 3-methyl-oxolane unit onto a diverse array of molecular scaffolds.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the bimolecular nucleophilic substitution (SN2) reaction pathway. Understanding the principles of this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The SN2 Pathway: The Predominant Reaction
The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic methylene carbon (the carbon bonded to iodine) from the backside, relative to the carbon-iodine bond. Simultaneously, the carbon-iodine bond breaks, displacing the iodide ion.[4][5]
Key Characteristics:
-
Kinetics: The reaction rate is second-order, dependent on the concentration of both the nucleophile and the substrate.[4]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. While this is not relevant for the achiral methylene group of the substrate, it is a foundational principle of the mechanism.[4][5]
-
Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large size, polarizability, and the stability of the anion, which is the conjugate base of a strong acid (HI).[4]
-
Substrate: As a primary alkyl halide, this compound is sterically unhindered, making it an ideal substrate for the SN2 mechanism.
Caption: The SN2 mechanism for nucleophilic substitution.
Potential for Ring-Opening Reactions
While SN2 substitution at the iodomethyl group is the dominant pathway, it is important to consider the possibility of nucleophilic attack on the oxolane ring itself. However, the tetrahydrofuran ring possesses significantly less ring strain energy compared to three-membered (oxirane/epoxide) or four-membered (oxetane) heterocycles.[6][7] Consequently, the ring is substantially more stable and less prone to cleavage under typical nucleophilic conditions. Ring-opening generally requires activation by strong Lewis or Brønsted acids, conditions not typically required for substitution on the primary iodide.[6] For the protocols described herein, ring-opening is not an expected or significant side reaction.
Experimental Protocols and Applications
The following section provides detailed, step-by-step protocols for the reaction of this compound with representative nitrogen, oxygen, sulfur, and carbon nucleophiles.
General Experimental Workflow
A standardized workflow ensures consistency and successful outcomes. Key stages include reaction setup, monitoring, workup, and purification.
Caption: Standard experimental workflow for substitution reactions.
Reaction with N-Nucleophiles: Synthesis of 3-(Aminomethyl)oxolanes
Application: The introduction of a basic amine is a cornerstone of drug design, often used to improve aqueous solubility via salt formation and to establish key binding interactions (e.g., hydrogen bonding, ionic interactions) with biological targets.[8][9]
Protocol: Synthesis of N-Benzyl-1-(oxolan-3-yl)methanamine
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Reagent Addition: Add anhydrous acetonitrile (ACN, 0.2 M relative to the limiting reagent). Add benzylamine (1.1 equivalents) via syringe, followed by this compound (1.0 equivalent).
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the cation of the base while leaving the anion relatively free, enhancing its efficacy. K₂CO₃ is an inexpensive and mild base sufficient to neutralize the HI byproduct without promoting side reactions.[10]
-
-
Reaction: Stir the mixture vigorously at 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | K₂CO₃ (1.5) | ACN | 60 | 6 | 85-95 |
| Morpholine | K₂CO₃ (1.5) | DMF | 50 | 8 | 80-90 |
| Aniline | DIPEA (2.0) | DMF | 80 | 16 | 65-75 |
| Phthalimide | K₂CO₃ (1.5) | DMF | 90 | 12 | 88-96 |
Reaction with O-Nucleophiles: Synthesis of 3-(Alkoxymethyl)oxolanes
Application: Ether linkages are stable and common in drug molecules. This reaction allows for the connection of the oxolane moiety to phenolic or alcoholic fragments, serving as a metabolically robust linker.
Protocol: Synthesis of 3-(Phenoxymethyl)oxolane
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes (2x) to remove the oil, then carefully decant the hexanes.
-
Safety Note: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 0.3 M). Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (1.1 equivalents) in THF dropwise.
-
Rationale: NaH is a strong, non-nucleophilic base required to deprotonate the weakly acidic phenol to form the more potent phenoxide nucleophile.[11]
-
-
Reaction: After hydrogen evolution ceases (approx. 30 minutes), add this compound (1.0 equivalent) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with 1 M NaOH (2x) to remove excess phenol, followed by water (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting oil by flash column chromatography.
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH (1.2) | THF | RT | 12 | 80-90 |
| 4-Methoxyphenol | NaH (1.2) | DMF | RT | 10 | 85-95 |
| Benzyl Alcohol | NaH (1.2) | THF | RT | 16 | 75-85 |
| Cyclohexanol | NaH (1.2) | THF/DMF | 50 | 24 | 60-70 |
Reaction with S-Nucleophiles: Synthesis of 3-(Aryl/Alkylthiomethyl)oxolanes
Application: Thioethers (sulfides) are important functional groups in medicinal chemistry. The sulfur atom can act as a hydrogen bond acceptor and its larger size and different electronic properties compared to oxygen can lead to unique binding interactions and metabolic profiles.[12]
Protocol: Synthesis of 3-((Phenylthio)methyl)oxolane
-
Setup: To a 50 mL round-bottom flask, add thiophenol (1.1 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.4 M).
-
Rationale: Thiols are significantly more acidic than alcohols, allowing the use of a milder base like K₂CO₃. DMF is an excellent polar aprotic solvent for SN2 reactions.[13]
-
-
Reagent Addition: Stir the mixture for 15 minutes at room temperature to ensure the formation of the thiophenolate anion. Add this compound (1.0 equivalent).
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Nucleophile | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ (1.5) | DMF | RT | 3 | 90-98 |
| 4-Chlorothiophenol | K₂CO₃ (1.5) | DMF | RT | 2 | >95 |
| Benzyl Mercaptan | Et₃N (1.5) | ACN | 40 | 5 | 85-95 |
| Sodium Thiomethoxide | (N/A) | MeOH | RT | 1 | >95 |
Conclusion
This compound is a robust and highly effective electrophile for the synthesis of a wide range of 3-substituted oxolane derivatives. Its reactivity is primarily governed by the SN2 mechanism, allowing for predictable and high-yielding transformations with a variety of N, O, and S-nucleophiles under generally mild conditions. The protocols outlined in this guide provide a solid foundation for researchers to leverage this key building block in the design and synthesis of novel chemical entities for drug discovery and development.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Appel Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 9. jelsciences.com [jelsciences.com]
- 10. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 12. Strategies for the direct oxidative esterification of thiols with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of 3-Substituted Oxolanes via Nucleophilic Substitution of 3-(Iodomethyl)oxolane
Abstract
The oxolane (tetrahydrofuran) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules, valued for its ability to improve physicochemical properties such as aqueous solubility.[1][2] This document provides a detailed guide for researchers, chemists, and drug development professionals on leveraging 3-(Iodomethyl)oxolane as a versatile electrophilic building block for synthesizing diverse libraries of 3-substituted oxolane derivatives. We present robust, step-by-step protocols for carbon-oxygen, carbon-nitrogen, and carbon-sulfur bond formation via bimolecular nucleophilic substitution (SN2) reactions, complete with mechanistic insights and experimental considerations.
Introduction: The Strategic Value of this compound
This compound is an ideal substrate for SN2 reactions due to two key features: the electrophilic carbon is primary, minimizing steric hindrance, and iodide is an excellent leaving group.[3] This combination facilitates efficient reactions with a wide range of nucleophiles under mild conditions, making it a cornerstone reagent for introducing the valuable 3-methyl-oxolane linker into target molecules. This linker is frequently employed in medicinal chemistry to modulate properties like metabolic stability, cell permeability, and target engagement.[2]
The reactions detailed herein follow a classical SN2 mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.[4] The reaction proceeds via a single, concerted transition state.
Visualizing the General SN2 Pathway
Caption: General SN2 mechanism for substitution on this compound.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence of operations for the protocols described in this guide.
Caption: Standardized experimental workflow for substitution reactions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: C-O Bond Formation (Ether Synthesis)
This protocol describes a Williamson-type ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[3][5] The alkoxide is generated in situ by deprotonating a parent alcohol with a strong base like sodium hydride (NaH).[6][7]
Materials:
-
This compound
-
Alcohol of choice (e.g., Phenol, Benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF (approx. 0.1 M concentration relative to the iodide).
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.3 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The cessation of gas evolution and formation of a clear solution or suspension indicates complete deprotonation.
-
SN2 Reaction: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the isolated ether product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: C-S Bond Formation (Thioether Synthesis)
This protocol leverages the high nucleophilicity of thiolates, which are readily formed by deprotonating thiols.[8][9] Thiolates are excellent nucleophiles for SN2 reactions, often providing high yields of thioethers (sulfides).[8]
Materials:
-
This compound
-
Thiol of choice (e.g., Thiophenol, Benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile (CH₃CN) or Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Preparation: To a solution of the thiol (1.1 equivalents) in acetonitrile, add a base such as powdered potassium carbonate (2.0 equivalents).
-
Thiolate Formation: Stir the suspension at room temperature for 15-30 minutes to ensure the formation of the thiolate anion.
-
SN2 Reaction: Add this compound (1.0 equivalent) to the mixture.
-
Reaction Monitoring: Heat the reaction to 50-60 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane and wash with water (2x) to remove any remaining salts or base.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude thioether can be further purified by flash column chromatography if necessary.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 3: C-N Bond Formation (Amine and Azide Synthesis)
This section covers two common C-N bond-forming reactions: direct alkylation of amines and substitution with sodium azide.
A. Alkylation of Amines
Materials:
-
This compound
-
Primary or secondary amine (e.g., Aniline, Piperidine) (≥ 2.2 equivalents)
-
Optional: A non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 equivalents if using 1.1 eq. of the nucleophilic amine)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile
-
Standard workup and purification reagents
Procedure:
-
Preparation: Dissolve this compound (1.0 equivalent) in DMSO or acetonitrile in a screw-cap vial.
-
SN2 Reaction: Add the amine (at least 2.2 equivalents). One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HI formed during the reaction. Alternatively, use 1.1 equivalents of the valuable amine and 1.5 equivalents of a non-nucleophilic base like DIPEA.
-
Reaction Monitoring: Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer thoroughly with water to remove the solvent and excess amine/base. Dry, concentrate, and purify by column chromatography.
-
Characterization: Confirm the structure via NMR and MS analysis.
B. Synthesis of 3-(Azidomethyl)oxolane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Preparation: Dissolve this compound (1.0 equivalent) in DMF.
-
SN2 Reaction: Add sodium azide (1.5 equivalents). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Workup & Purification: Dilute the mixture with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The resulting azide is often used in subsequent reactions (e.g., "click" chemistry or reduction to an amine) without extensive purification.
Summary of Reaction Conditions
The following table provides a quick reference for typical reaction parameters for the substitution of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Product Type |
| Oxygen | Phenol | NaH | DMF / THF | 0 to RT | Aryl Ether |
| Benzyl Alcohol | NaH | THF | 0 to RT | Benzyl Ether | |
| Sulfur | Thiophenol | K₂CO₃ | CH₃CN | RT to 60 | Aryl Thioether |
| Ethanethiol | NaOH | EtOH | RT | Alkyl Thioether | |
| Nitrogen | Piperidine | Excess Amine | DMSO | RT to 80 | Tertiary Amine |
| Sodium Azide | N/A | DMF | RT | Alkyl Azide |
Conclusion
This compound serves as a powerful and versatile electrophile for the synthesis of a wide range of 3-substituted oxolane derivatives. The protocols outlined in this application note are robust, scalable, and utilize standard laboratory techniques. By providing detailed, step-by-step instructions grounded in fundamental mechanistic principles, this guide empowers researchers in medicinal chemistry and drug discovery to efficiently generate novel molecular entities incorporating the valuable oxolane scaffold.
References
- 1. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans using 3-(Iodomethyl)oxolane
Introduction: The Tetrahydrofuran Moiety - A Privileged Scaffold in Modern Chemistry
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties, including metabolic stability, the ability to engage in hydrogen bonding, and its role as a versatile scaffold for stereocontrolled functionalization. The diverse biological activities exhibited by molecules containing the substituted THF moiety, ranging from antitumor to antiviral properties, underscore its significance in drug discovery and development.[1] Consequently, the development of robust and efficient synthetic methodologies for the construction of substituted tetrahydrofurans is of paramount importance to researchers in academia and industry.
This guide provides a comprehensive overview and detailed experimental protocols for the use of 3-(iodomethyl)oxolane, a highly versatile and reactive building block, in the synthesis of a variety of substituted tetrahydrofurans. The protocols herein are designed to be clear, reproducible, and adaptable, providing researchers with the necessary tools to incorporate this valuable synthon into their synthetic strategies.
Core Reagent: this compound - Preparation and Properties
This compound, also known as 3-(iodomethyl)tetrahydrofuran, is the key electrophile in the synthetic transformations described in this guide. Its reactivity is primarily dictated by the presence of a primary iodide, an excellent leaving group in nucleophilic substitution reactions. This section details a reliable protocol for its preparation from the corresponding alcohol.
Protocol 1: Synthesis of this compound via Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl iodides.[2][3][4][5] This protocol describes the synthesis of this compound from 3-(hydroxymethyl)tetrahydrofuran.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Hydroxymethyl)tetrahydrofuran | 102.13 | 5.00 g | 48.9 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 14.1 g | 53.8 mmol |
| Imidazole | 68.08 | 3.67 g | 53.9 mmol |
| Iodine (I₂) | 253.81 | 13.7 g | 54.0 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| Saturated aq. Na₂S₂O₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add triphenylphosphine (14.1 g, 53.8 mmol) and imidazole (3.67 g, 53.9 mmol).
-
Add dichloromethane (100 mL) and cool the resulting solution to 0 °C using an ice bath.
-
Slowly add iodine (13.7 g, 54.0 mmol) portion-wise to the stirred solution. The color of the solution will turn dark brown.
-
After stirring for 10-15 minutes at 0 °C, add a solution of 3-(hydroxymethyl)tetrahydrofuran (5.00 g, 48.9 mmol) in dichloromethane (50 mL) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL) until the brown color disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Expected Yield: 80-90%.
Applications in the Synthesis of Substituted Tetrahydrofurans
The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a variety of nucleophilic substitution reactions, enabling the facile introduction of the tetrahydrofuran-3-ylmethyl moiety onto a wide range of molecular scaffolds.
Application 1: O-Alkylation - Synthesis of Aryl Ethers
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[6][7][8][9][10] This protocol details the synthesis of 3-(phenoxymethyl)tetrahydrofuran.
Workflow Diagram:
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
The Strategic Incorporation of 3-(Iodomethyl)oxolane in Modern Medicinal Chemistry: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the saturated heterocyclic systems, the oxolane (tetrahydrofuran) motif has emerged as a privileged structure, gracing the architecture of numerous natural products and FDA-approved therapeutics.[1][2] This guide provides an in-depth exploration of a particularly valuable building block, 3-(Iodomethyl)oxolane, detailing its strategic applications in medicinal chemistry and providing robust protocols for its utilization. As a versatile electrophile, this reagent serves as a cornerstone for introducing the beneficial oxolane moiety into a diverse array of bioactive molecules, thereby influencing their solubility, metabolic stability, and target engagement.
The Rationale for Oxolane Incorporation: A Physicochemical Perspective
The five-membered tetrahydrofuran ring is more than a mere structural component; it is a carefully chosen modulator of drug-like properties.[3] Its incorporation can lead to significant improvements in a compound's profile. The oxygen atom within the ring acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility. Furthermore, the sp³-rich, three-dimensional nature of the oxolane ring can disrupt planarity, often leading to improved metabolic stability and reduced off-target effects.[4] The strategic placement of this motif can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Impact of Oxolane Moiety | Representative Data |
| Aqueous Solubility | Generally Increased | Addition of a tetrahydrofuran group can increase solubility by orders of magnitude. |
| Lipophilicity (LogP) | Can be modulated; often a decrease compared to carbocyclic analogs. | The replacement of a cyclopentyl group with a tetrahydrofuran ring typically lowers the LogP value. |
| Metabolic Stability | Often enhanced due to the presence of the ether linkage, which is more resistant to metabolic degradation than many other functional groups. | Studies on analogous compounds show increased half-life in human liver microsomes. |
| Hydrogen Bonding Capacity | Introduces a hydrogen bond acceptor. | The oxygen atom can form crucial hydrogen bonds with amino acid residues in protein targets. |
| Molecular Shape & Rigidity | Increases three-dimensionality and can introduce conformational constraints. | Can lead to higher binding affinity and selectivity for the target protein. |
Core Application: Alkylation Reactions with this compound
The primary utility of this compound in medicinal chemistry lies in its reactivity as an alkylating agent. The carbon-iodine bond is highly susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds. This allows for the facile introduction of the oxolan-3-ylmethyl group onto a variety of molecular scaffolds.
General Mechanistic Principle of Alkylation
The fundamental reaction involves the displacement of the iodide, a good leaving group, by a nucleophile. This typically proceeds via an SN2 mechanism, leading to the formation of a new covalent bond between the nucleophile and the methylene carbon of the this compound.
References
Application Note: 3-(Iodomethyl)oxolane as a Versatile Building Block for the Synthesis of Pharmaceutical Intermediates
Abstract
3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique structure, combining a stable, polar oxolane ring with a highly reactive primary iodomethyl group, makes it an ideal reagent for introducing the (oxolan-3-yl)methyl moiety into complex molecules. This functional group is a key structural feature in several clinically significant antiviral agents and serves as a versatile scaffold in drug discovery programs. This guide provides an in-depth analysis of the reactivity of this compound, detailed protocols for its application in forming crucial C-N and C-O bonds, and essential safety information for its handling.
Introduction: The Strategic Advantage of this compound
In the landscape of pharmaceutical development, the selection of appropriate building blocks is critical for the efficient synthesis of novel active pharmaceutical ingredients (APIs). Heterocyclic compounds are of particular importance, with a significant percentage of FDA-approved drugs containing such motifs. The oxolane (tetrahydrofuran) ring, a five-membered saturated ether, is frequently employed as a bioisosteric replacement for other cyclic systems or to enhance the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[1][2]
This compound emerges as a superior reagent due to the exceptional reactivity of its carbon-iodine bond. Iodine is an outstanding leaving group, rendering the adjacent methylene carbon highly electrophilic and primed for nucleophilic substitution (SN2) reactions.[3] This allows for the reliable and efficient covalent linkage of the oxolane scaffold to a wide array of nucleophilic substrates under predictable and often mild conditions. Its most notable application lies in the synthesis of nucleoside analogue inhibitors of viral polymerases, where the oxolane ring acts as a crucial mimic of the natural ribose sugar, a strategy central to drugs like the Hepatitis C blockbuster, Sofosbuvir.[4][5][6]
Physicochemical Properties and Reactivity Profile
The utility of this compound is rooted in its distinct chemical properties.
| Property | Value |
| Molecular Formula | C₅H₉IO |
| Molecular Weight | 212.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 57338-93-7 |
| Key Reactive Site | Electrophilic Methylene Carbon (C-CH₂-I) |
The primary reaction pathway for this building block is the SN2 mechanism. The large atomic radius and high polarizability of the iodine atom make the C-I bond relatively weak and long, facilitating its displacement by a wide range of nucleophiles. This reaction proceeds with inversion of stereochemistry if a chiral center is involved, although in this achiral molecule, the focus is on the formation of new bonds with high efficiency.
Figure 1: General SN2 reaction of this compound.
Core Application: Synthesis of N-Alkylated Heterocycles for Antiviral Agents
A primary application of this compound is the N-alkylation of nitrogen-containing heterocycles, a key step in the synthesis of many antiviral and anticancer nucleoside analogues.[7][8] This protocol details a general procedure for this critical transformation.
Protocol 1: N-Alkylation of a Heterocyclic Base
Principle: This protocol describes the nucleophilic substitution reaction between this compound and a generic N-heterocyclic nucleophile (e.g., uracil, adenine, or a substituted pyrazole). A non-nucleophilic base is used to deprotonate the heterocycle, generating a more potent nucleophile that readily displaces the iodide. Anhydrous polar aprotic solvents like DMF or acetonitrile are chosen to solubilize the reactants and facilitate the SN2 mechanism without interfering.
Materials and Reagents:
-
This compound (1.0 eq)
-
N-Heterocycle (e.g., Uracil) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the N-Heterocycle (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per 1 mmol of the limiting reagent). Stir the suspension for 15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq) to the suspension dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the nucleophilicity of the heterocycle; a higher temperature may be required for less reactive substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Characterization: The final product should be characterized using standard spectroscopic methods.[9][10]
-
¹H NMR: Expect to see the disappearance of the N-H proton from the starting heterocycle and the appearance of new signals corresponding to the (oxolan-3-yl)methyl protons, typically a doublet around 3.5-4.5 ppm.
-
¹³C NMR: A new signal for the methylene carbon attached to the nitrogen will appear, typically in the 40-55 ppm range.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected product mass should be observed.
Broader Applications: Synthesis of Ether-Linked Scaffolds
The versatility of this compound extends to the formation of ether linkages through O-alkylation of phenols and alcohols. This is a common strategy for linking molecular fragments or introducing flexible, polar linkers in drug design.[11]
Protocol 2: O-Alkylation of a Phenolic Nucleophile (Williamson Ether Synthesis)
Principle: This protocol leverages the classic Williamson ether synthesis. A base, such as cesium carbonate or potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This potent oxygen-centered nucleophile then attacks the electrophilic carbon of this compound, displacing the iodide and forming a stable aryl-alkyl ether bond.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.3 eq)
-
Acetonitrile (ACN), anhydrous
-
Diethyl Ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the substituted phenol (1.1 eq) in anhydrous acetonitrile.
-
Base Addition: Add cesium carbonate (1.3 eq). Cs₂CO₃ is often preferred for phenolic alkylations due to its high solubility and the "cesium effect," which can accelerate reaction rates.
-
Reagent Addition: Add this compound (1.0 eq) to the mixture.
-
Reaction Execution: Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C) to ensure completion.
-
Monitoring: Monitor the reaction by TLC until the phenol starting material is fully consumed (typically 2-6 hours).
-
Workup: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Extraction: Redissolve the residue in diethyl ether. Wash the organic solution with 1 M NaOH (to remove any unreacted phenol), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ether.
-
Purification: If necessary, purify the product via flash column chromatography.
Experimental Workflow and Data Summary
A typical experimental process follows a logical sequence from preparation to analysis.
Figure 2: General workflow for synthesis and purification.
The following table summarizes typical conditions for various nucleophiles, highlighting the adaptability of this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| N-Heterocycle | Pyrazole | K₂CO₃ | DMF | 70 | 85-95% |
| Amine | Benzylamine | K₂CO₃ | ACN | 50 | >90% |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | ACN | 25-40 | 90-98% |
| Thiol | Thiophenol | K₂CO₃ | Acetone | 25 | >95% |
| Carbanion | Diethyl malonate | NaH | THF | 0-25 | 80-90% |
Safety and Handling
Proper safety protocols are mandatory when handling this compound.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances like strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its high reactivity, driven by the excellent leaving group ability of iodide, allows for the efficient construction of C-N, C-O, C-S, and C-C bonds. The protocols outlined in this guide demonstrate its utility in creating key structural motifs found in modern therapeutics, particularly antiviral agents. By understanding its reactivity and adhering to proper handling procedures, researchers can effectively leverage this compound to accelerate drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 4. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. US20160318966A1 - Process for the Preparation of Sofosbuvir - Google Patents [patents.google.com]
- 7. Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antiviral activity and molecular modeling of oxoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. youtube.com [youtube.com]
- 11. jelsciences.com [jelsciences.com]
- 12. aksci.com [aksci.com]
Novel Synthesis of 3-Substituted Furans via Base-Mediated Rearrangement of 3-(Iodomethyl)oxolane
An Application Guide for Researchers and Medicinal Chemists
Abstract
The 3-substituted furan motif is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] This application note details a robust and scalable protocol for the synthesis of 3-substituted furans, using 3-methylfuran as a representative example, starting from the readily accessible precursor, 3-(Iodomethyl)oxolane (also known as 3-(iodomethyl)tetrahydrofuran). The core transformation is achieved through a base-mediated elimination and subsequent isomerization, providing a novel entry into this important class of heterocycles. This guide provides a deep dive into the reaction mechanism, a step-by-step experimental protocol, characterization data, and expert insights to ensure successful implementation.
Introduction: The Significance of 3-Substituted Furans
Furan rings are integral components of numerous FDA-approved drugs, including the anti-ulcer agent Ranitidine and the antibacterial Nitrofurazone.[3][4] Their unique electronic and steric properties often enhance binding affinity, improve pharmacokinetic profiles, and serve as effective bioisosteres for phenyl rings.[3] Specifically, substitution at the C3-position offers a key vector for molecular elaboration in drug discovery programs. While numerous methods exist for furan synthesis, such as the classic Paal-Knorr reaction from 1,4-dicarbonyls, many require harsh conditions or multi-step preparations of starting materials.[5] The protocol described herein leverages the reactivity of this compound, a stable and easily prepared starting material, to afford 3-substituted furans under strong basic conditions.
Mechanistic Rationale and Causality
The conversion of the saturated oxolane ring into an aromatic furan system is a non-trivial transformation that involves both an elimination and a structural rearrangement. The selection of specific reagents and conditions is critical for directing the reaction pathway towards the desired aromatic product.
Pillar of the Reaction: The Role of a Hindered, Strong Base
The choice of base is paramount. A strong, non-nucleophilic, and sterically hindered base, such as potassium tert-butoxide (KOtBu), is employed.
-
Strength: A high pKa is necessary to abstract a non-activated C-H proton from the oxolane ring.
-
Steric Hindrance: The bulky tert-butyl groups effectively prevent the base from acting as a nucleophile and participating in undesired S(_N)2 substitution at the iodomethyl group. This decisively favors the elimination pathway.[6]
Proposed Reaction Pathway
The overall transformation is proposed to occur via a two-stage process: a β-elimination to form a dihydrofuran intermediate, followed by a base-catalyzed isomerization to the thermodynamically favored aromatic furan.
Caption: Proposed two-step reaction mechanism.
-
E2 Elimination: The tert-butoxide anion abstracts a proton from the C2 position of the oxolane ring. These protons exhibit slight acidity due to the inductive effect of the adjacent ring oxygen. This initiates a concerted elimination cascade: the C-H bond breaks, a new π-bond forms between C2 and C3, and the C-I bond on the adjacent methyl group cleaves, expelling the iodide leaving group. This β-elimination results in the formation of 2,3-dihydro-4-methylfuran.[7][8]
-
Isomerization to Furan: The dihydrofuran intermediate is not aromatic and thus relatively unstable. In the presence of the strong base, a subsequent proton abstraction and reprotonation sequence occurs, leading to isomerization of the double bond into the thermodynamically stable, aromatic 3-methylfuran system.[9] The high reaction temperature provides the necessary activation energy for this step.
Detailed Experimental Protocol: Synthesis of 3-Methylfuran
This protocol provides a method for the synthesis of 3-methylfuran on a 10 mmol scale.
Safety Precautions:
-
Potassium tert-butoxide is highly corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.
-
This compound is a potential alkylating agent. Wear appropriate PPE, including gloves and safety glasses.
-
The reaction is exothermic upon addition of the substrate. Ensure proper temperature control.
-
Perform the reaction in a well-ventilated fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier Example |
| This compound | 226.04 | 2.26 g | 10.0 | 1.0 | Sigma-Aldrich |
| Potassium tert-butoxide (KOtBu) | 112.21 | 3.37 g | 30.0 | 3.0 | Acros Organics |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 50 mL | - | - | Fisher Scientific |
| Diethyl ether, anhydrous | 74.12 | ~100 mL | - | - | - |
| Saturated NH₄Cl (aq) | - | ~50 mL | - | - | - |
| Brine (Saturated NaCl (aq)) | - | ~50 mL | - | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | ~5 g | - | - | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Fractional distillation apparatus
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a septum. Flame-dry the apparatus under vacuum and backfill with nitrogen.
-
Under a positive flow of nitrogen, add potassium tert-butoxide (3.37 g, 30.0 mmol) to the flask.
-
Add anhydrous DMSO (50 mL) via cannula or syringe. Stir the resulting suspension at room temperature for 10 minutes.
-
-
Substrate Addition:
-
Dissolve this compound (2.26 g, 10.0 mmol) in 5 mL of anhydrous DMSO.
-
Add the substrate solution dropwise to the stirring KOtBu suspension over 15-20 minutes. An exotherm may be observed. Maintain the temperature below 40 °C using a water bath if necessary.
-
-
Reaction:
-
After the addition is complete, replace the water bath with a heating mantle.
-
Heat the reaction mixture to 110 °C and maintain for 4 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot in water and extracting with ether.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (1 x 50 mL) to quench any remaining base, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully on a rotary evaporator at low temperature (0-10 °C) due to the volatility of the product.
-
-
Purification:
-
The crude product is a volatile, colorless liquid.
-
Purify the material by fractional distillation under atmospheric pressure, collecting the fraction boiling at 65-66 °C.
-
Expected Results and Characterization
-
Yield: 60-70%
-
Appearance: Colorless liquid
-
Odor: Sweet, caramel-like[9]
Spectroscopic Characterization of 3-Methylfuran:
The identity and purity of the synthesized 3-methylfuran should be confirmed by standard spectroscopic methods.[10][11]
-
¹H NMR (400 MHz, CDCl₃): δ 7.32 (t, J = 1.6 Hz, 1H, H5), 7.18 (m, 1H, H2), 6.25 (m, 1H, H4), 2.01 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 142.9 (C5), 138.8 (C2), 118.9 (C3), 110.1 (C4), 11.5 (CH₃).
-
FT-IR (neat, cm⁻¹): 3125, 2920, 1585, 1508, 1155, 1080, 870, 785.
-
Mass Spectrometry (EI): m/z (%) = 82 (M⁺, 100), 81 (65), 53 (40), 51 (35).
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution |
| Low or No Conversion | Inactive (wet) KOtBu or solvent; insufficient temperature. | Ensure all reagents and glassware are scrupulously dry. Verify heating mantle temperature. Extend reaction time. |
| Formation of Side Products | Temperature too high; presence of water. | Maintain strict temperature control. Ensure anhydrous conditions. |
| Low Yield after Workup | Product loss due to volatility. | Use cold solvents for extraction. Be extremely gentle during rotary evaporation, using an ice bath for the receiving flask. |
| Polymerization/Darkening of Mixture | Reaction temperature is excessively high. | Reduce reaction temperature to 90-100 °C and monitor closely. This indicates decomposition. |
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Elimination Reactions – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CAS 930-27-8: 3-Methylfuran | CymitQuimica [cymitquimica.com]
- 10. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ring-Opening Reactions of 3-(Iodomethyl)oxolane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 3-(Iodomethyl)oxolane Derivatives
This compound, also known as 3-(iodomethyl)tetrahydrofuran, and its derivatives are valuable synthetic intermediates. The inherent ring strain of the oxolane (tetrahydrofuran) ring, although less than that of oxiranes and oxetanes, coupled with the excellent leaving group ability of the iodide, renders these molecules susceptible to a variety of ring-opening reactions.[1] This reactivity provides a powerful tool for the construction of complex acyclic and heterocyclic structures, particularly substituted pyrrolidines and piperidines, which are prevalent scaffolds in medicinal chemistry.[2] Understanding and controlling the regioselectivity and stereoselectivity of these ring-opening reactions is paramount for their effective application in drug discovery and development.
This guide provides an in-depth exploration of the key ring-opening reactions of this compound derivatives, detailing the underlying mechanisms, offering field-proven experimental protocols, and summarizing critical reaction parameters.
Mechanistic Considerations: A Dichotomy of Pathways
The ring-opening of this compound derivatives can proceed through several mechanistic pathways, primarily dictated by the nature of the nucleophile, the presence and type of catalyst (acidic or Lewis acidic), and the substitution pattern of the oxolane ring itself. The two predominant mechanisms are SN1 and SN2 type reactions.
In many cases, the reaction is initiated by the coordination of a Lewis acid or protonation of the ether oxygen, which activates the C-O bond for cleavage.[3][4] The subsequent nucleophilic attack can occur at two positions: the carbon of the iodomethyl group (path A) or one of the ring's α-carbons (path B).
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. Attack at the less hindered primary carbon of the iodomethyl group (Path A) typically proceeds via an SN2 mechanism, leading to a substitution product where the oxolane ring remains intact. Conversely, attack at the ring carbons (Path B), often facilitated by Lewis acids, results in ring-opening. The outcome is influenced by steric hindrance and the stability of potential carbocation intermediates.[5]
Acid-Catalyzed Ring-Opening with Nucleophiles
Strong acids, particularly in the presence of a good nucleophile, can effectively promote the ring-opening of oxolane derivatives.[4][5] The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. The choice of acid and nucleophile is crucial for achieving the desired outcome.
Protocol 1: Hydroiodic Acid-Mediated Ring-Opening
This protocol describes the cleavage of the oxolane ring using hydroiodic acid (HI), which serves as both the acid catalyst and the source of the nucleophilic iodide ion.[3]
Materials:
-
This compound derivative
-
Hydroiodic acid (57% in water)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a solution of the this compound derivative (1.0 equiv) in dichloromethane (0.2 M), add hydroiodic acid (3.0 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expert Insights: The use of excess HI drives the reaction to completion. The reaction mechanism typically follows an SN2 pathway, with the iodide ion attacking the less sterically hindered carbon of the protonated ether.[5][6]
Lewis Acid-Promoted Ring-Opening Reactions
Lewis acids are powerful catalysts for the ring-opening of cyclic ethers, including oxolane derivatives.[7] They activate the ether oxygen by coordination, making the C-O bonds more susceptible to nucleophilic attack. The choice of Lewis acid can significantly influence the regioselectivity and reaction conditions.
Protocol 2: Boron Trifluoride Etherate-Catalyzed Ring-Opening with Amines
This protocol details the synthesis of N-substituted pyrrolidines through the ring-opening of this compound with a primary amine, catalyzed by boron trifluoride etherate (BF₃·OEt₂).
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of triethylamine, followed by saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired 3-substituted pyrrolidine.
Self-Validating System: The formation of the pyrrolidine ring is a key indicator of a successful intramolecular cyclization following the initial ring-opening. The regioselectivity can be confirmed by NMR spectroscopy.
Intramolecular Ring-Opening: Synthesis of Fused Bicyclic Systems
When a nucleophilic group is tethered to the oxolane ring, intramolecular ring-opening reactions can lead to the formation of fused bicyclic systems. These reactions are often highly stereospecific and provide access to complex molecular architectures.
Data Summary: Regioselectivity in Ring-Opening Reactions
| Catalyst/Reagent | Nucleophile | Major Product Type | Regioselectivity | Reference |
| HI | I⁻ | Dihaloalkane | Attack at less hindered carbon | [3][4] |
| BF₃·OEt₂ | R-NH₂ | 3-Substituted Pyrrolidine | Intramolecular cyclization | [1] |
| Organocuprates | R⁻ | Ring-opened alcohol | SN2' type attack | N/A |
| Palladium Catalysts | Aryl boronic acids | Arylated ring-opened product | Varies with ligand and conditions | [8] |
Applications in Drug Development
The products derived from the ring-opening of this compound derivatives, particularly substituted pyrrolidines, are of significant interest in medicinal chemistry.[2] The pyrrolidine scaffold is a key component of numerous biologically active compounds and approved drugs.[2] The ability to introduce diverse substituents at the 3-position of the pyrrolidine ring through these ring-opening reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the oxetane ring, a smaller analog of oxolane, has been increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as solubility and metabolic stability.[9][10]
Conclusion
The ring-opening reactions of this compound derivatives represent a versatile and powerful strategy for the synthesis of valuable chemical entities. A thorough understanding of the underlying reaction mechanisms, coupled with careful selection of reagents and reaction conditions, enables the controlled and regioselective construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize these reactions in their synthetic endeavors, particularly in the context of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[2,2,1]hepta-2,5-diene-2,3-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(Iodomethyl)oxolane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Oxolane Moiety in Bioactive Natural Products
The tetrahydrofuran (oxolane) ring is a ubiquitous structural motif found in a vast array of biologically active natural products, exhibiting a wide spectrum of therapeutic properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] Its prevalence in marine-derived lipids and terpenes, as well as in polyketides, underscores its significance as a privileged scaffold in medicinal chemistry.[1][2] The precise stereochemical presentation of substituents on the oxolane ring is often crucial for biological function, making the development of stereoselective synthetic methodologies a paramount objective for organic chemists. 3-(Iodomethyl)oxolane has emerged as a valuable and versatile building block for the direct introduction of the tetrahydrofuran-3-ylmethyl moiety into complex molecular architectures. This application note provides an in-depth guide to the strategic use of this compound in natural product synthesis, with a focus on the underlying principles of reactivity, detailed experimental protocols, and troubleshooting insights.
Core Reactivity: The Oxolane Methyl Iodide as a Potent Electrophile
This compound functions primarily as a potent electrophile in SN2 reactions. The carbon-iodine bond is highly polarized, rendering the methylene carbon susceptible to nucleophilic attack. The iodide anion is an excellent leaving group, facilitating rapid and efficient displacement. The primary nature of the alkyl iodide minimizes steric hindrance, allowing for reactions with a broad range of nucleophiles.
A key application of this compound is the C-alkylation of enolates and other carbanionic species. This reaction provides a powerful and convergent method for the formation of carbon-carbon bonds, enabling the extension of carbon chains and the introduction of the valuable oxolane substructure. The choice of base, solvent, and temperature is critical for achieving high yields and selectivities in these reactions, minimizing side reactions such as O-alkylation or elimination.
Application in the Synthesis of Lignan Natural Products: A Case Study
Lignans are a large class of polyphenolic natural products possessing a diverse range of biological activities. A common structural feature of many lignans is a substituted tetrahydrofuran core. The following section details a synthetic approach toward the core of furofuran lignans, such as (+/-)-paulownin, which can be envisioned through the strategic use of a 3-(substituted)-oxolane synthon. While a direct application of this compound is not explicitly detailed in the cited synthesis of (+/-)-paulownin, the principles of nucleophilic substitution on a related oxolane electrophile are highly relevant.
Conceptual Workflow for Furofuran Lignan Core Synthesis
The retrosynthetic analysis of a generic furofuran lignan core highlights the importance of forming a key C-C bond between a nucleophilic phenylpropanoid derivative and an electrophilic oxolane species. This compound represents a suitable, albeit simplified, electrophile for illustrating this key bond formation.
Caption: Retrosynthetic approach to a furofuran lignan core.
Protocol: C-Alkylation of an Aryl Nucleophile with this compound (Illustrative)
This protocol outlines a general procedure for the coupling of an aryl nucleophile with this compound. This serves as a foundational method that can be adapted for more complex substrates in the synthesis of lignan precursors.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the aryl bromide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by a color change and bubbling).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-(arylmethyl)oxolane.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of an inert atmosphere is crucial to prevent their decomposition.
-
Anhydrous Solvents: Water will quench the Grignard reagent. Therefore, all solvents and glassware must be rigorously dried.
-
Iodine Crystal: Iodine helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.
-
Dropwise Addition at 0 °C: The reaction between the Grignard reagent and the alkyl iodide is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Saturated NH4Cl Quench: This provides a mild acidic workup to protonate any remaining Grignard reagent and hydrolyze magnesium alkoxides without causing degradation of the desired product.
Data Summary and Comparison
| Electrophile | Nucleophile | Reaction Type | Key Advantages | Potential Challenges |
| This compound | Enolates, Grignard reagents, Organocuprates | SN2 Alkylation | Primary iodide for high reactivity; direct introduction of the oxolane-3-ylmethyl group. | Potential for over-alkylation with highly reactive nucleophiles; requires strictly anhydrous conditions for organometallic reagents. |
| 3-(Bromomethyl)oxolane | Similar to iodide | SN2 Alkylation | More stable and less expensive than the iodide. | Lower reactivity compared to the iodide, may require harsher reaction conditions. |
| Oxolane-3-carbaldehyde | Organometallic reagents, Wittig reagents | Nucleophilic addition, Olefination | Access to a wider range of functional groups at the exocyclic position. | Requires a multi-step sequence to achieve the same alkyl chain as the iodomethyl derivative. |
Visualization of Key Synthetic Transformations
Caption: Key reactions of this compound.
Conclusion and Future Outlook
This compound is a highly effective reagent for the introduction of the tetrahydrofuran-3-ylmethyl moiety into complex molecules. Its application in the C-alkylation of various nucleophiles provides a direct and efficient route to key intermediates in the synthesis of bioactive natural products, particularly those containing the prevalent oxolane scaffold. The protocols and principles outlined in this application note serve as a guide for researchers in the strategic design and execution of synthetic routes towards novel therapeutic agents. Future developments in this area may focus on the enantioselective synthesis of substituted 3-(iodomethyl)oxolanes and their application in asymmetric total synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Iodomethyl)oxolane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Iodomethyl)oxolane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of this compound.
Q1: My yield for a Williamson ether synthesis using this compound and a phenoxide is consistently low. What are the likely causes and how can I improve it?
Low yields in this SN2 reaction are often multifactorial. The primary culprits are typically related to the base, solvent, temperature, and potential side reactions.
-
Base Selection is Critical: While strong bases are necessary to deprotonate the phenol, excessively strong or sterically hindered bases can promote elimination reactions. For many applications, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective choices.[1][2] The choice of base can significantly impact the reaction's success.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[3] The choice of solvent can dramatically influence the selectivity of the Williamson ether synthesis.[4]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or promote unwanted side reactions. A good starting point is room temperature, with gentle heating (40-60 °C) if the reaction is sluggish.
-
Side Reactions: A common side reaction is elimination, particularly if the reaction temperature is too high or a sterically hindered base is used.[1][3] Another possibility is the cleavage of the ether product under acidic conditions, though this is less common in a typical Williamson synthesis.[5][6]
Troubleshooting Flowchart for Low Yield in Williamson Ether Synthesis
Caption: Decision-making process for troubleshooting low yields.
Q2: I am observing multiple spots on my TLC plate after reacting this compound. What are the potential byproducts?
The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common culprits include:
-
Elimination Product: Formation of an alkene via an E2 mechanism is a common side reaction, especially with stronger, bulkier bases and higher temperatures.[1][3]
-
Ring-Opening of the Oxolane: Under strongly acidic or certain Lewis acidic conditions, the tetrahydrofuran ring can be cleaved.[7][8] While less common in typical nucleophilic substitution reactions, it is a possibility if acidic impurities are present.
-
Starting Material: Incomplete reaction will result in the presence of unreacted this compound and your nucleophile.
-
Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to the corresponding alcohol, 3-(Hydroxymethyl)oxolane.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain its integrity, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[9][10] It is also advisable to protect it from light, as iodides can be light-sensitive.[11]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Issue 1: Difficulty in Purifying the Product from Unreacted Starting Material
Symptoms:
-
TLC analysis shows co-elution of the product and starting material.
-
NMR of the crude product shows signals corresponding to both the desired product and this compound.
Causality: The polarity of your product may be very similar to that of this compound, making separation by standard column chromatography challenging.
Troubleshooting Protocol:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. A shallow gradient elution can often improve separation.[12]
-
Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina (neutral or basic) which may offer different selectivity.[12]
-
Alternative Techniques: For very difficult separations, consider preparative HPLC or supercritical fluid chromatography (SFC).[12]
-
-
Chemical Quenching of Unreacted Starting Material:
-
If your product is stable to it, consider adding a nucleophilic scavenger at the end of the reaction to consume any remaining this compound. A small amount of a primary amine or thiol could be used, forming a more polar byproduct that is easier to separate.
-
-
Recrystallization:
Data Presentation: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Oiling out |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Toluene | Insoluble | Soluble | Excellent |
Issue 2: Reaction Fails to Go to Completion
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
Causality: This issue can stem from several factors, including insufficient reactivity of the nucleophile, deactivation of the electrophile, or suboptimal reaction conditions.
Troubleshooting Protocol:
-
Assess Nucleophilicity:
-
Ensure your nucleophile is sufficiently deprotonated. If using a weak base, consider a stronger one. For example, when deprotonating an alcohol, sodium hydride is more effective than potassium carbonate.[1]
-
-
Check Reagent Quality:
-
Verify the purity of your this compound. Impurities could inhibit the reaction.
-
Ensure your solvent is anhydrous, as water can react with the electrophile and strong bases.
-
-
Increase Reactivity:
-
Temperature: Gradually increase the reaction temperature. Monitor for byproduct formation by TLC.
-
Additives: In some cases, the addition of a catalytic amount of sodium iodide can be beneficial in an SN2 reaction involving an alkyl chloride or bromide, via the Finkelstein reaction. However, as the starting material is already an iodide, this is not applicable here.
-
Phase-Transfer Catalysis: For reactions with poor solubility of the nucleophile, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.
-
Experimental Workflow: Optimizing Reaction Completion
Caption: A systematic approach to driving the reaction to completion.
Section 3: Mechanistic Insights and Side Reactions
A deeper understanding of the underlying mechanisms can aid in predicting and preventing common issues.
The SN2 Reaction Pathway
The primary reaction of this compound with a nucleophile is a bimolecular nucleophilic substitution (SN2).[2][3]
Key Features:
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the carbon center bearing the iodide.
-
Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
Steric Hindrance: The reaction is sensitive to steric hindrance at the reaction center and on the nucleophile.[6] this compound has a primary iodide, which is favorable for SN2 reactions.[2]
Competing E2 Elimination
A significant competing reaction is the bimolecular elimination (E2) pathway, which is favored by:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide are more likely to act as a base rather than a nucleophile.
-
Higher Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.
Visualizing SN2 vs. E2 Competition
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]
- 10. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 11. [5-(Iodomethyl)oxolan-3-yl]methanol | 2247104-50-1 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Alkylations with 3-(Iodomethyl)oxolane
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding side products in 3-(iodomethyl)oxolane alkylations, providing a foundational understanding of the underlying chemistry.
Q1: What are the primary reaction pathways in an alkylation with this compound?
The reaction of this compound with a nucleophile, typically a deprotonated alcohol (alkoxide) or phenol (phenoxide), proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is the desired pathway leading to the formation of an ether linkage. However, a competing bimolecular elimination (E2) reaction can also occur, leading to the formation of an alkene.
Q2: What is the most common side product to expect?
The most prevalent side product in alkylations with this compound is typically the elimination product, 3-methylenetetrahydrofuran . This occurs when the nucleophile, acting as a base, abstracts a proton from the carbon adjacent to the iodomethyl group, leading to the formation of a double bond and elimination of iodide.
Q3: Can the tetrahydrofuran ring itself react or rearrange?
Under typical Williamson ether synthesis conditions (e.g., using bases like sodium hydride or potassium carbonate in aprotic polar solvents), the tetrahydrofuran ring is generally stable and does not undergo ring-opening or rearrangement. Such reactions usually require the presence of strong Lewis acids or other specific reagents not commonly employed in these alkylations.
Q4: When using phenols as nucleophiles, what other side reactions can occur?
With phenoxide nucleophiles, a common side reaction is C-alkylation , where the alkylation occurs on the aromatic ring instead of the phenolic oxygen.[2][3] This competes with the desired O-alkylation. The choice of solvent plays a crucial role in directing the selectivity. Protic solvents tend to favor C-alkylation by solvating the phenoxide oxygen, making it less available for nucleophilic attack.[2] In contrast, polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[2]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during alkylations with this compound.
Problem 1: Low yield of the desired ether product with a significant amount of a volatile, low molecular weight byproduct detected by GC-MS.
-
Possible Cause: The predominant reaction is E2 elimination, leading to the formation of 3-methylenetetrahydrofuran. This is favored by sterically hindered nucleophiles, strong and bulky bases, and high reaction temperatures.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choice of Base: If using a strong, sterically hindered base, consider switching to a weaker or less hindered base. For example, potassium carbonate (K₂CO₃) is a milder base than sodium hydride (NaH) and can sometimes suppress elimination.
-
Order of Addition: Add the this compound slowly to the solution of the deprotonated nucleophile. This maintains a low concentration of the alkylating agent and can minimize side reactions.
-
Problem 2: My final product is a mixture of the desired O-alkylated phenol and an isomeric byproduct.
-
Possible Cause: Competitive C-alkylation is occurring. This is particularly common with electron-rich phenols.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] Avoid protic solvents like water, ethanol, or trifluoroethanol, as they can promote C-alkylation.[2]
-
Counter-ion Effects: The choice of the counter-ion for the phenoxide can influence the O/C alkylation ratio, although this is a more advanced optimization strategy.
-
Problem 3: I observe a byproduct with a mass corresponding to the dimer of the starting material or the product.
-
Possible Cause: In some cases, intermolecular side reactions can lead to the formation of dimers. This could involve the nucleophile reacting with an already alkylated product or the starting materials reacting with each other under certain conditions.
-
Troubleshooting Steps:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions.
-
Temperature Control: As with other side reactions, maintaining a lower and consistent temperature can help minimize dimerization.
-
Part 3: Experimental Protocols
The following are generalized protocols that can be adapted for specific substrates.
Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound
-
To a solution of the phenol (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Elimination Side Products
-
To a solution of the alcohol (1.0 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add this compound (1.1 eq) to the suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the key reaction pathways in the alkylation of a nucleophile with this compound.
Caption: Reaction pathways in this compound alkylations.
Part 5: Data Summary
| Side Product | Formation Mechanism | Key Factors Favoring Formation | Recommended Mitigation Strategy |
| 3-Methylenetetrahydrofuran | E2 Elimination | Strong/bulky bases, high temperature, sterically hindered nucleophiles | Use a milder base (e.g., K₂CO₃), lower reaction temperature. |
| C-Alkylated Product | Electrophilic Aromatic Substitution | Phenoxide nucleophiles, protic solvents | Use a polar aprotic solvent (e.g., DMF, DMSO).[2] |
References
stability and storage conditions for 3-(Iodomethyl)oxolane
Welcome to the technical support center for 3-(Iodomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this valuable synthetic intermediate. As a primary alkyl iodide with a tetrahydrofuran (oxolane) moiety, its handling requires careful consideration to ensure its integrity and prevent the formation of hazardous byproducts. This document provides a detailed overview of best practices, frequently asked questions, and troubleshooting guidance to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: 2–8 °C. Refrigeration is essential to minimize thermal decomposition.[1]
-
Atmosphere: Under an inert gas such as nitrogen or argon.[1] This is critical to prevent both the oxidation of the alkyl iodide and the formation of peroxides in the oxolane ring.
-
Light: Protect from light. Alkyl iodides are photosensitive and can undergo homolytic cleavage of the carbon-iodine bond upon exposure to light, leading to the formation of iodine and other degradation products. Storage in an amber glass bottle is highly recommended.
-
Container: A tightly sealed container is necessary to prevent the ingress of moisture and air.
Q2: What is the typical appearance of this compound?
Pure this compound is a colorless to light yellow liquid.[1] A noticeable yellow or brown discoloration is an indicator of decomposition.
Q3: Why is storage under an inert atmosphere so critical?
There are two primary reasons for this requirement:
-
Prevention of Peroxide Formation: The oxolane (tetrahydrofuran) ring is susceptible to the formation of explosive peroxides upon exposure to oxygen, a process that is accelerated by light.[1][2][3] This is a significant safety hazard.
-
Minimizing Oxidative Decomposition: The presence of oxygen can contribute to the oxidative degradation of the molecule.
Q4: How long can I store this compound?
When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), this compound should remain stable for several months. However, for applications that are sensitive to trace impurities, it is advisable to use the product as fresh as possible. Once a container is opened, the risk of degradation increases. It is good practice to date the container upon receipt and opening.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, providing insights into the underlying chemical principles and actionable solutions.
Problem 1: The liquid has developed a yellow or brown color.
-
Likely Cause: The discoloration is almost certainly due to the formation of molecular iodine (I₂). Primary alkyl iodides can undergo decomposition, particularly when exposed to light, heat, or oxygen, through two main pathways:
-
Carbon-Iodine (C-I) Bond Fission: This homolytic cleavage generates an oxolanylmethyl radical and an iodine radical. Two iodine radicals can then combine to form iodine (I₂), which imparts a yellow-to-brown color to the solution.[4]
-
HI Elimination: Thermal decomposition can also lead to the elimination of hydrogen iodide (HI).[4] The HI can then be oxidized to I₂ by atmospheric oxygen.
-
-
Impact on Experiments: The presence of iodine and other degradation products can interfere with subsequent reactions, potentially leading to lower yields and the formation of unwanted byproducts. Iodine can act as a radical scavenger or participate in side reactions.
-
Solution:
-
Purification: For critical applications, the discolored product can be purified. A common method is to wash the material with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to reduce the iodine back to colorless iodide (I⁻). This should be followed by extraction with a suitable organic solvent, drying, and removal of the solvent under reduced pressure.
-
Prevention: Strictly adhere to the recommended storage conditions, particularly protection from light and storage under an inert atmosphere.
-
Problem 2: Reduced reactivity or lower than expected yields in subsequent reactions.
-
Likely Cause: This is a direct consequence of the degradation of the starting material. The molar quantity of active this compound is lower than calculated due to decomposition. Additionally, the impurities generated can inhibit or compete with the desired reaction. For instance, HI formed during decomposition can create an acidic environment that may not be compatible with the intended reaction chemistry.
-
Solution:
-
Assess Purity: Before use, especially if the material has been stored for an extended period or shows signs of discoloration, it is advisable to assess its purity by techniques such as ¹H NMR or GC-MS.
-
Use Fresh Reagent: If purity is a concern, it is best to use a fresh, unopened bottle of the reagent.
-
Purify Before Use: If a fresh bottle is not available, purify the existing stock as described in the solution to Problem 1.
-
Problem 3: Suspected Peroxide Formation.
-
Likely Cause: The oxolane (tetrahydrofuran) ring is well-known for its propensity to form explosive peroxides in the presence of air and light.[1][2][3] This is a free-radical chain reaction where oxygen inserts into a C-H bond adjacent to the ether oxygen.[1][3] Although the iodomethyl substituent may influence this reactivity, the potential for peroxide formation should be considered a serious hazard.
-
Impact on Experiments: Peroxides are a severe safety hazard, as they can detonate upon heating, friction, or shock. Concentrating a solution containing peroxides (e.g., on a rotary evaporator) is particularly dangerous.
-
Solution:
-
Testing for Peroxides: If a container of this compound has been opened and stored for some time without an inert gas blanket, it should be tested for the presence of peroxides before use. Commercially available peroxide test strips can be used for this purpose. A positive test (typically indicated by a color change on the strip) warrants extreme caution.[2]
-
Peroxide Removal: If low levels of peroxides are detected, they can be quenched. A common laboratory procedure involves shaking the material with a freshly prepared aqueous solution of ferrous sulfate or sodium sulfite.
-
Disposal of High-Peroxide Material: If high levels of peroxides are detected, or if crystalline material is observed around the cap of the container, do not attempt to open or handle it. This is an extremely dangerous situation. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal.
-
Prevention: Always store this compound under an inert atmosphere and ensure the container is tightly sealed after each use. Purchase quantities that are likely to be consumed in a reasonable timeframe to avoid long-term storage of opened containers.
-
Summary of Stability and Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Minimizes thermal decomposition pathways.[1] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents peroxide formation and oxidative degradation.[1] |
| Light | Protect from Light (Amber Bottle) | Prevents photolytic cleavage of the C-I bond. |
| Moisture | Keep Tightly Sealed | Prevents hydrolysis and potential side reactions. |
Experimental Protocols
Protocol for Handling and Dispensing
-
Inert Atmosphere: Before opening, allow the refrigerated container to warm to room temperature to prevent condensation of atmospheric moisture inside.
-
Purge with Inert Gas: Work in a well-ventilated fume hood. Briefly remove the cap and immediately flush the headspace of the bottle with a gentle stream of nitrogen or argon.
-
Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of liquid.
-
Resealing: After dispensing, re-flush the headspace with inert gas before tightly sealing the container.
-
Storage: Return the sealed container to the refrigerator for storage.
Visual Guide to Troubleshooting
Caption: Troubleshooting workflow for common stability issues with this compound.
References
Technical Support Center: Managing the Hygroscopic Nature of 3-(Iodomethyl)oxolane
Welcome to the technical support guide for 3-(Iodomethyl)oxolane (CAS 475060-43-6), also known as 3-(Iodomethyl)tetrahydrofuran.[1][2][3][4] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent hygroscopic nature of this and similar organic reagents presents a significant challenge that, if unmanaged, can compromise experimental reproducibility, yield, and purity.
This guide provides field-proven insights and validated protocols to ensure the integrity of your material, directly addressing common issues encountered during storage, handling, and application.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common queries and challenges encountered when working with this compound.
Q1: How should I properly store this compound to maintain its integrity?
Proper storage is the first and most critical line of defense against moisture contamination and degradation. The primary goal is to minimize exposure to the atmosphere.
A1: Upon receipt, the reagent should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5] The container must be kept tightly sealed at all times.[6][7] Exposure to light should also be minimized, as iodinated compounds can be light-sensitive.
For long-term storage or for users performing highly moisture-sensitive reactions, we recommend transferring the liquid from the manufacturer's bottle into smaller, septum-sealed vials under an inert atmosphere. This practice minimizes the repeated introduction of atmospheric moisture into the main stock bottle.
Table 1: Recommended Storage & Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces degradation rate and vapor pressure.[5] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen.[5] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light.[6][7] |
| Handling Area | Well-ventilated fume hood or glovebox | Ensures safety and minimizes atmospheric exposure.[6] |
Q2: What are the visible signs that my this compound may have been compromised by moisture?
A2: While this compound is a colorless to light yellow liquid, significant color changes can indicate degradation.[5] The formation of a darker yellow or brownish tint may suggest the liberation of iodine (I₂), a common decomposition product for alkyl iodides. The presence of a precipitate or cloudiness could also indicate the formation of insoluble degradation byproducts. However, it is crucial to understand that significant water can be absorbed without any visible change. Therefore, visual inspection is not a reliable method for confirming the dryness of the reagent.
Q3: How does water contamination affect my experiments using this reagent?
A3: Water is a nucleophile and can directly participate in side reactions, compromising the primary reaction pathway. The principal concern is the hydrolysis of the carbon-iodine bond.
-
Mechanism of Degradation: Water can attack the electrophilic carbon atom attached to the iodine, leading to a substitution reaction (Sₙ1 or Sₙ2). This process yields 3-(hydroxymethyl)oxolane and hydroiodic acid (HI).
-
Consequences:
-
Reduced Yield: The active reagent is consumed, lowering the effective concentration and thus the yield of the desired product.
-
Byproduct Formation: The resulting alcohol byproduct can complicate purification processes.
-
Catalysis of Decomposition: The generated hydroiodic acid (HI) is a strong acid that can catalyze further degradation of either the starting material or the desired product.
-
Below is a diagram illustrating the potential hydrolysis pathway.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]
- 5. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [amp.chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. canbipharma.com [canbipharma.com]
preventing decomposition of 3-(Iodomethyl)oxolane during reactions
Technical Support Center: 3-(Iodomethyl)oxolane
A Guide for Researchers on Preventing Decomposition During Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound, also known as 3-(Iodomethyl)tetrahydrofuran, in their synthetic workflows. While this reagent is a valuable building block, its inherent instability can lead to low yields, complex product mixtures, and reproducibility issues. This document provides in-depth troubleshooting advice and preventative strategies based on established principles of organic chemistry to ensure the success of your experiments.
Part 1: Understanding the Instability of this compound
This compound is a primary alkyl iodide. The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making the iodide an excellent leaving group.[1][2] This high reactivity, while beneficial for desired transformations, also renders the molecule susceptible to several decomposition pathways.
Key Decomposition Pathways:
-
Nucleophilic Substitution (SN2): Unwanted reaction with trace nucleophiles (e.g., water, hydroxide, or even some solvents) can consume the starting material.
-
Elimination (E2): The presence of a base can lead to the formation of 3-methyleneoxolane through an E2 elimination mechanism, which is a common side reaction for alkyl halides.[2][3]
-
Radical Decomposition: Alkyl iodides are sensitive to light and heat.[4][5] Exposure can induce homolytic cleavage of the C-I bond, generating an alkyl radical and an iodine radical. The iodine radicals readily combine to form molecular iodine (I₂), which is responsible for the characteristic brown or purple discoloration of the reaction mixture.[6]
-
Hydrolysis: Reaction with water, often accelerated by heat, can lead to the formation of (oxolan-3-yl)methanol.
The following diagram illustrates the major competing reaction pathways that can lead to the decomposition of this compound.
Caption: Competing reaction pathways for this compound.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address common problems encountered in the lab.
Q1: My reaction mixture containing this compound turned brown/purple upon heating or exposure to light. What is happening and is my reaction compromised?
A1: A brown or purple color is a tell-tale sign of molecular iodine (I₂) formation.[6] This indicates that the C-I bond is undergoing homolytic cleavage, likely induced by heat or ambient light.[4][5] While some decomposition has occurred, your reaction may still be viable if the desired reaction rate is significantly faster than the decomposition rate.
-
Immediate Action: Protect your reaction from light by wrapping the flask in aluminum foil.
-
Troubleshooting:
-
Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use a Stabilizer: Adding a small piece of copper or silver metal can scavenge the iodine as it forms, preventing further radical chain reactions.[4] These metals react with iodine to form insoluble iodides.[4]
-
Degas Solvents: Remove dissolved oxygen, which can participate in radical processes, by sparging your solvent with an inert gas like argon or nitrogen before starting the reaction.
-
Q2: My yield is consistently low, and TLC/LC-MS analysis shows multiple spots/peaks, including a nonpolar byproduct.
A2: This often points to a competing E2 elimination reaction, especially if a base is used in your protocol. The nonpolar byproduct is likely 3-methyleneoxolane. Primary alkyl halides can undergo E2 elimination, particularly with strong or sterically hindered bases.[2][3]
-
Troubleshooting:
-
Choice of Base: If a base is required, switch to a non-nucleophilic, sterically hindered base.[7] Examples include diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine.[7][8] These bases are poor nucleophiles and are less likely to promote E2 elimination compared to smaller, stronger bases like potassium tert-butoxide or sodium hydride.[7][8]
-
Temperature Control: Perform the reaction at the lowest effective temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures.[9]
-
Slow Addition: If using a strong base is unavoidable, add it slowly to the reaction mixture at a low temperature to keep its instantaneous concentration low.
-
Q3: I am performing a substitution reaction with a weak nucleophile, but I am isolating the alcohol byproduct, (oxolan-3-yl)methanol, instead of my desired product.
A3: This suggests that solvolysis or reaction with trace water is outcompeting your desired nucleophilic attack. Since the iodide is a very good leaving group, even weak nucleophiles like water or alcohol solvents can react, especially if the desired nucleophile has low reactivity or concentration.[1][10]
-
Troubleshooting:
-
Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][11] These solvents do not participate in the reaction and can accelerate SN2 reactions by solvating the cation but not the anionic nucleophile, thereby increasing its effective reactivity.[1]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents and flame-dry your glassware under an inert atmosphere.
-
Increase Nucleophile Concentration: If possible, increase the concentration or stoichiometry of your desired nucleophile to favor the intended reaction pathway kinetically.
-
| Problem | Probable Cause | Primary Solution |
| Brown/Purple Color | Radical decomposition (I₂ formation) | Protect from light; lower temperature; add copper stabilizer.[4][6] |
| Low Yield, Alkene Byproduct | E2 Elimination | Use a non-nucleophilic base (e.g., DIPEA); lower temperature.[2][8] |
| Alcohol Byproduct Formation | Solvolysis / Reaction with water | Use a polar aprotic solvent (e.g., DMF); ensure anhydrous conditions.[11] |
| Caption: Summary of common issues and primary troubleshooting steps. |
Part 3: Preventative Strategies & Protocols
Proactive measures are the most effective way to prevent the decomposition of this compound.
Handling and Storage
-
Storage: Store this compound in a dark, cold environment (2-8 °C is recommended) under an inert atmosphere.[12][13]
-
Purification: If the reagent appears discolored, it can be purified before use by washing a solution (e.g., in diethyl ether or ethyl acetate) with a sodium thiosulfate solution to remove I₂, followed by drying and solvent evaporation.
Protocol: General Procedure for a Nucleophilic Substitution to Minimize Decomposition
This protocol outlines a general workflow for an SN2 reaction, for example, with sodium azide, incorporating best practices.
1. Preparation of Glassware and Reagents: a. Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under a positive pressure of argon or nitrogen. b. Use a freshly opened bottle of anhydrous DMF or dispense from a solvent purification system. c. Ensure the nucleophile (e.g., sodium azide) is dry.
2. Reaction Setup: a. To the flask, add the nucleophile (e.g., sodium azide, 1.2 equivalents). b. Add anhydrous DMF via syringe. c. Wrap the flask completely in aluminum foil to protect it from light. d. Cool the mixture to 0 °C in an ice bath.
3. Reaction Execution: a. Add this compound (1.0 equivalent) dropwise to the cooled, stirred suspension of the nucleophile. b. Allow the reaction to warm slowly to room temperature and stir for the required duration (monitor by TLC or LC-MS).
4. Workup: a. Quench the reaction by pouring it into cold water. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with water and brine. If any discoloration is present, wash with a 5% sodium thiosulfate solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The following flowchart provides a decision-making process for setting up a reaction to minimize decomposition.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. byjus.com [byjus.com]
- 3. Transition-metal free C–N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 13. 3-(Iodomethyl)tetrahydrofuran | 475060-43-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Iodomethyl)oxolane
Welcome to the technical support center for the synthesis and optimization of 3-(Iodomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully perform this synthesis in your laboratory.
Introduction
This compound, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable building block in medicinal chemistry and organic synthesis. The introduction of the iodomethyloxolane moiety can significantly impact the pharmacological properties of a molecule. The synthesis of this compound, while conceptually straightforward, often requires careful optimization to achieve high yields and purity. This guide will focus on the most common synthetic route, the Finkelstein reaction, and its variations, providing practical advice to overcome common challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a series of potential causes and detailed, actionable solutions.
Issue 1: Low or No Product Formation
Potential Cause 1: Inactive Starting Material
-
Explanation: The success of the Finkelstein reaction is highly dependent on the quality of the starting material, typically 3-(chloromethyl)oxolane or 3-(bromomethyl)oxolane. The carbon-halogen bond in primary halides is most susceptible to nucleophilic attack by the iodide ion.[1] If the starting material has degraded or contains significant impurities, the reaction will be sluggish or fail altogether.
-
Solution:
-
Verify Starting Material Purity: Analyze the starting material by ¹H NMR and/or GC-MS to confirm its identity and purity.
-
Fresh is Best: If possible, use freshly prepared or newly purchased starting material.
-
Proper Storage: Store alkyl halides in a cool, dark place, preferably under an inert atmosphere, to prevent decomposition.
-
Potential Cause 2: Inefficient Halogen Exchange
-
Explanation: The Finkelstein reaction is an equilibrium process.[1] To drive the reaction towards the desired product, the newly formed metal halide (e.g., NaCl or NaBr) must precipitate out of the solution.[2] If the solubility of the byproduct salt is too high in the chosen solvent, the equilibrium will not favor product formation.
-
Solution:
-
Solvent Choice is Critical: Acetone is the classic solvent for the Finkelstein reaction because sodium iodide (NaI) is soluble in it, while sodium chloride (NaCl) and sodium bromide (NaBr) are not.[1] If you are using an alternative solvent, ensure it has similar differential solubility properties. Polar aprotic solvents like dimethylformamide (DMF) can also be used.[3]
-
Anhydrous Conditions: The presence of water can increase the solubility of the byproduct salts and hinder the reaction. Ensure all reagents and glassware are thoroughly dried.
-
Increase Iodide Concentration: Using a large excess of the iodide salt can help shift the equilibrium towards the product.[1]
-
Potential Cause 3: Inappropriate Reaction Temperature
-
Explanation: Like most SN2 reactions, the Finkelstein reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition of the product.
-
Solution:
-
Optimize Temperature: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent (e.g., acetone, ~56°C).[3] If the reaction is slow, a modest increase in temperature may be beneficial. Monitor the reaction by TLC or GC to track progress and check for side product formation.
-
Microwave Irradiation: For challenging substrates, high-pressure microwave irradiation has been shown to accelerate the Finkelstein reaction.[4]
-
Issue 2: Formation of Significant Side Products
Potential Cause 1: Elimination Reactions
-
Explanation: Although less common with primary halides, elimination reactions (E2) can compete with substitution (SN2), especially with stronger bases or at higher temperatures.
-
Solution:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Choice of Base (if applicable): If a base is used for any reason (e.g., in a modified procedure), a non-nucleophilic, sterically hindered base is preferred to minimize elimination.
-
Potential Cause 2: Degradation of the Oxolane Ring
-
Explanation: The oxolane (tetrahydrofuran) ring is generally stable but can be susceptible to ring-opening under strongly acidic conditions. While the Finkelstein reaction is typically run under neutral conditions, acidic impurities in the starting materials or solvent could potentially cause issues.
-
Solution:
-
Use High-Purity Reagents: Ensure your starting materials and solvents are free from acidic contaminants.
-
Neutralize if Necessary: If acidic impurities are suspected, consider passing the solvent through a plug of neutral alumina before use.
-
Issue 3: Difficulties in Product Purification
Potential Cause 1: Co-elution with Starting Material
-
Explanation: this compound and its corresponding chloro- or bromo-precursor may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient during flash column chromatography to improve separation.[5]
-
Alternative Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like neutral or basic alumina, especially if your compound is acid-sensitive.[5]
-
Drive the Reaction to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion, consuming all the starting material. Monitor the reaction closely by TLC or GC.
-
Potential Cause 2: Product Degradation on Silica Gel
-
Explanation: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds, which may include molecules with an oxetane or oxolane ring.[5]
-
Solution:
-
Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-polar amine, such as triethylamine (e.g., 1% triethylamine in the eluent), before packing the column.[5]
-
Use Neutral or Basic Alumina: As mentioned above, switching to a more neutral or basic stationary phase can prevent degradation.[5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for preparing this compound?
The Finkelstein reaction is the most widely employed and reliable method.[1][6] This involves treating a precursor, typically 3-(chloromethyl)oxolane or 3-(bromomethyl)oxolane, with an excess of sodium iodide in a suitable solvent like acetone.[1] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide.[2]
Q2: Can I synthesize this compound directly from 3-(Hydroxymethyl)oxolane?
Yes, this is a common alternative strategy, often referred to as a modified Finkelstein reaction.[2] The hydroxyl group is a poor leaving group for SN2 reactions. Therefore, it must first be converted into a good leaving group, such as a tosylate or mesylate.[2][4] This is typically achieved by reacting 3-(hydroxymethyl)oxolane with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. The resulting tosylate or mesylate can then be readily converted to this compound via the Finkelstein reaction.[2]
Q3: What are the optimal reaction conditions for the Finkelstein reaction to synthesize this compound?
While optimal conditions can vary slightly depending on the scale and specific substrate, a general starting point is as follows:
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-(Bromomethyl)oxolane | Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions.[2] |
| Iodinating Agent | Sodium Iodide (NaI) | Readily available, soluble in acetone, and drives the reaction via precipitation of NaBr or NaCl.[1] |
| Stoichiometry | 1.5 - 3 equivalents of NaI | Using an excess of the nucleophile shifts the equilibrium towards the product.[1] |
| Solvent | Anhydrous Acetone | Excellent differential solubility for NaI vs. NaCl/NaBr.[1][2] |
| Temperature | Reflux (~56°C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC to determine completion. |
Q4: How should I properly store this compound?
This compound is a light- and temperature-sensitive compound. It is recommended to store it in a dark place, sealed in a dry container, and in a freezer at temperatures under -20°C. Iodine-containing compounds can be susceptible to photodegradation.[7]
Q5: Are there greener solvent alternatives to acetone or DMF?
Yes, the principles of green chemistry encourage the use of more sustainable solvents.[8] For nucleophilic substitution reactions, alternatives to traditional dipolar aprotic solvents are being explored.[9] For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a potential alternative to THF and other ether solvents.[8] Cyclopentyl methyl ether (CPME) is another greener solvent that is more stable than THF and resists peroxide formation.[8] However, the differential solubility of the halide salts, which is crucial for the Finkelstein reaction, would need to be verified in these alternative solvents.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound from 3-(Bromomethyl)oxolane
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(bromomethyl)oxolane (1.0 eq) and anhydrous acetone (10 mL per 1 g of starting material).
-
Reagent Addition: Add sodium iodide (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. A white precipitate (sodium bromide) should start to form.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent and visualizing with a permanganate stain) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate again.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if necessary) using a gradient of hexanes and ethyl acetate.
Diagram: General Workflow for Synthesis and Optimization
Caption: Workflow for the synthesis and optimization of this compound.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. SATHEE: Finkelstein Reaction [satheepunjab.iitk.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. finkelstein R \times n | Filo [askfilo.com]
- 7. [5-(Iodomethyl)oxolan-3-yl]methanol | 2247104-50-1 | Benchchem [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted 3-(Iodomethyl)oxolane
Welcome to the technical support center for handling 3-(Iodomethyl)oxolane in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of this common alkylating agent. Here, we address frequently encountered challenges and offer validated protocols to ensure the purity of your desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should be aware of during workup?
Understanding the physicochemical properties of this compound, also known as 3-(Iodomethyl)tetrahydrofuran, is crucial for selecting an appropriate removal strategy.[1][2] It is a colorless to light yellow liquid at room temperature.[2] Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉IO | [1][2] |
| Molecular Weight | 212.03 g/mol | [1][2] |
| Boiling Point | 208 °C | |
| Density | 1.772 g/cm³ | |
| Flash Point | 80 °C | |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage | Store under inert gas at 2–8 °C |
Its high boiling point makes removal by simple evaporation challenging, especially if your product is also non-volatile. Its structure, a primary alkyl iodide, makes it susceptible to nucleophilic substitution (SN2) reactions, which is the primary mechanism for chemical quenching.[3][4]
Q2: Why is it critical to remove unreacted this compound from my product?
Complete removal of unreacted this compound is essential for several reasons:
-
Product Purity: Residual starting material will contaminate your final product, affecting yield calculations, analytical characterization (e.g., NMR, MS), and subsequent reaction steps.
-
Toxicity and Reactivity: Alkyl halides are often reactive and potentially toxic. Their removal is a critical safety and quality control measure, particularly in drug development pathways.
-
Interference in Subsequent Reactions: The electrophilic nature of the iodomethyl group can interfere with downstream synthetic steps, leading to unwanted side products. For instance, in palladium-catalyzed cross-coupling reactions, residual alkyl halides can lead to problematic impurities.[5]
Q3: What are the primary methods for removing unreacted this compound?
There are three main strategies for removing unreacted this compound from a reaction mixture:
-
Chemical Quenching: This involves adding a reagent (a nucleophile) that selectively reacts with the alkyl iodide to form a new, more easily separable compound.[6][7][8] This is often the first step in a reaction workup.[9][10]
-
Liquid-Liquid Extraction (Workup): This physical separation technique partitions compounds between two immiscible liquid phases (typically an organic solvent and an aqueous solution).[10][11][12] The quenched, now more polar, iodide byproduct can be washed away into the aqueous layer.
-
Chromatography: This is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] It is typically used after initial quenching and extraction to achieve high purity.
The choice of method depends on the stability of your desired product, the reaction solvent, and the scale of your reaction. The following decision-making workflow can help guide your choice.
Q4: Can you provide a detailed protocol for chemical quenching using sodium thiosulfate?
Yes. Quenching with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) is a highly effective and common method for neutralizing unreacted alkyl iodides.[7] The thiosulfate anion is a soft nucleophile that readily reacts with the soft electrophile (the alkyl iodide) in an SN2 reaction to form a water-soluble S-alkylthiosulfate salt (a Bunte salt), which can then be easily removed in an aqueous wash.[14][15]
Protocol: Sodium Thiosulfate Quench
Materials:
-
Reaction mixture in an appropriate organic solvent.
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separatory funnel.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[10]
Procedure:
-
Cool the Reaction: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature or 0 °C in an ice bath, especially if the reaction was run at elevated temperatures.[9]
-
Initial Quench: Slowly add the saturated Na₂S₂O₃ solution to the stirring reaction mixture. The amount should be sufficient to react with the excess alkyl iodide. A 1.5 to 2-fold molar excess relative to the initial amount of this compound is a good starting point.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If needed, add more of the organic solvent used in the reaction to ensure the product is fully dissolved.
-
Wash: Add deionized water to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the washing step with deionized water, followed by a final wash with brine. The brine wash helps to break up emulsions and remove residual water from the organic layer.[10]
-
Dry and Concentrate: Drain the organic layer into a clean flask, add an anhydrous drying agent, swirl, and let it stand for 5-10 minutes.[10] Filter or decant the solution to remove the drying agent, and concentrate the solvent using a rotary evaporator.
Troubleshooting:
-
Persistent Color: If a residual iodine color (yellow/brown) persists in the organic layer, it indicates the presence of I₂. The thiosulfate wash should remove this.[7] If it doesn't, ensure you are using a fresh, saturated solution and shaking thoroughly.
-
Emulsion Formation: If an emulsion forms at the interface, adding brine can help break it.[7] Allowing the funnel to stand for a longer period may also resolve the issue.
Q5: What are the best practices for removing this compound via column chromatography?
Column chromatography is ideal for removing final traces of the alkyl iodide or separating it from products with very similar polarity.
Best Practices:
-
Stability Check: Before committing to a large-scale purification, test the stability of your product on the chosen stationary phase (e.g., silica gel, alumina). Some sensitive compounds can degrade on acidic silica gel.[13] A simple test involves dissolving a small amount of the crude mixture in the chosen eluent, adding a small amount of the stationary phase, stirring for 30 minutes, filtering, and analyzing the filtrate by TLC or NMR to check for degradation.[13]
-
Stationary Phase Selection: For most applications, standard silica gel (SiO₂) is sufficient. If your product is acid-sensitive, consider using neutral or basic alumina.
-
Solvent System (Eluent) Selection:
-
This compound is a moderately polar compound. Use TLC to find a solvent system that provides good separation (ΔRf > 0.2) between your product and the iodide.
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
The alkyl iodide should elute relatively early in a normal-phase system.
-
-
Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Load the crude product concentrated onto a small amount of silica gel (dry loading) for better resolution, especially for larger-scale purifications.
Q6: How can I confirm the complete removal of this compound?
Several analytical methods can be used to confirm the absence of the starting material in your final product.[16][17][18]
Table 2: Analytical Methods for Detection
| Method | Application & Notes |
| Thin-Layer Chromatography (TLC) | A quick, qualitative method. Co-spot the purified product with a standard of this compound. The absence of a spot corresponding to the starting material indicates successful removal. |
| Nuclear Magnetic Resonance (¹H NMR) | A powerful quantitative method. The methylene protons adjacent to the iodine (–CH₂–I) in this compound have a characteristic chemical shift. The absence of this signal in the product's spectrum is strong evidence of its removal. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Highly sensitive method suitable for volatile compounds like alkyl iodides.[19] It can detect trace amounts and provides mass confirmation. Sample preparation may involve direct liquid injection or headspace analysis.[19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Useful if the product is not volatile or is thermally labile. Can be used to monitor the disappearance of the starting material during the reaction and confirm its absence in the final product. |
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US20100101412A1 - Method and system for removing alkyl halides from gases - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 13. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 16. env.go.jp [env.go.jp]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
identifying impurities in commercial 3-(Iodomethyl)oxolane
Welcome to the technical support center for 3-(Iodomethyl)oxolane. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in commercial batches of this versatile building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and where do they come from?
Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or contamination from storage and handling.[1][2] Understanding these sources is the first step in effective identification.
-
Synthesis-Related Impurities: The most common synthesis involves the iodination of 3-(Hydroxymethyl)oxolane (also known as tetrahydrofurfuryl alcohol). Incomplete reactions or side reactions can lead to residual starting materials and the formation of byproducts.
-
Degradation Products: this compound is susceptible to hydrolysis and elimination reactions. The carbon-iodine bond can be labile, particularly in the presence of nucleophiles like water or alcohols.[3]
-
Residual Solvents & Reagents: Solvents used during synthesis and purification (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene) and unreacted reagents can be carried over into the final product.
The following diagram illustrates the primary synthetic pathway and the points at which key impurities can form.
Caption: Formation pathways for common impurities during the synthesis of this compound.
The table below summarizes these potential impurities for quick reference.
| Impurity Name | Structure | Probable Origin | Typical Analytical Method |
| 3-(Hydroxymethyl)oxolane | C₅H₁₀O₂ | Incomplete reaction; Degradation (Hydrolysis) | GC-MS, HPLC-RID, ¹H NMR |
| Triphenylphosphine oxide | C₁₈H₁₅OP | Synthesis byproduct | HPLC-UV, ¹H NMR |
| Residual Solvents (e.g., Toluene) | Varies | Purification/Reaction medium | GC-MS (Headspace), ¹H NMR |
| 3-Methylenetetrahydrofuran | C₅H₈O | Degradation (Elimination) | GC-MS |
| Bis(tetrahydrofurfuryl) ether | C₁₀H₁₈O₃ | Synthesis side-product | GC-MS, HPLC |
Troubleshooting & Analytical Protocols
This section provides a structured approach to identifying unknown signals in your analyses.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify them?
An unassigned peak in an NMR spectrum is a common challenge. The first step is to check for common laboratory contaminants and residual solvents, as their signals can often be mistaken for product-related impurities.[4][5][6] If those are ruled out, the peaks likely correspond to the synthesis- or degradation-related impurities listed above.
Troubleshooting Workflow:
Caption: Step-by-step workflow for identifying unknown peaks in an ¹H NMR spectrum.
¹H NMR Chemical Shift Reference Table
The following table provides approximate ¹H NMR chemical shifts (in CDCl₃) for this compound and its key impurities. Note that exact shifts can vary with concentration and solvent.[7][8]
| Compound | Protons | Approximate δ (ppm) | Multiplicity |
| This compound | -CH₂-I | 3.20 - 3.30 | d |
| Oxolane Ring Protons | 3.60 - 4.00 | m | |
| Oxolane Ring Protons | 1.60 - 2.20 | m | |
| 3-(Hydroxymethyl)oxolane | -CH₂-OH | 3.50 - 3.65 | d |
| Oxolane Ring Protons | 3.70 - 4.10 | m | |
| -OH | Variable (broad s) | br s | |
| Triphenylphosphine oxide | Aromatic Protons | 7.45 - 7.75 | m |
| Toluene | Methyl Protons | 2.36 | s |
| Aromatic Protons | 7.17 - 7.29 | m |
Q3: How do I set up a Gas Chromatography-Mass Spectrometry (GC-MS) method to screen for volatile impurities?
GC-MS is an excellent technique for identifying volatile and semi-volatile impurities such as residual solvents, starting materials, and certain degradation products.[9][10] The mass spectrometer provides definitive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST).
Rationale for Method Choices:
-
Column: A mid-polarity column like a DB-5ms or HP-5ms is chosen for its versatility in separating a wide range of compounds, from non-polar hydrocarbons to more polar species like alcohols.[9]
-
Temperature Program: A gradient is used to first elute highly volatile compounds (like solvents) at a low temperature, then ramp up to elute less volatile, higher boiling point impurities.
-
Injector: Split injection is used to avoid overloading the column when analyzing a relatively pure sample, ensuring sharp peaks.
Detailed Protocol: GC-MS Screening
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
Ensure the solvent used does not co-elute with any expected impurities.
-
-
Instrument Parameters (Typical):
| Parameter | Setting | Rationale |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose, robust column for impurity profiling. |
| Carrier Gas | Helium | Inert, provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Standard flow for this column dimension. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Prevents column overload. |
| Split Ratio | 50:1 | Directs most of the sample away from the column. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatiles at the start, then elutes heavier compounds. |
| MS Source Temp | 230 °C | Standard temperature for stable ionization. |
| MS Quad Temp | 150 °C | Standard temperature for mass filtering. |
| Scan Range | 35 - 500 m/z | Covers the mass range of expected impurities and the parent compound. |
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Perform a library search (NIST, Wiley) to tentatively identify the compound.
-
Confirm the identity by comparing the retention time and mass spectrum with an authentic reference standard, if available.
-
Q4: I need to quantify a non-volatile impurity like Triphenylphosphine oxide. How should I develop an HPLC method?
For non-volatile or thermally unstable impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12] A reversed-phase method is typically the starting point for compounds of moderate polarity.
Rationale for Method Choices:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for a wide variety of organic molecules.[13][14]
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used to ensure elution of both polar and non-polar impurities within a reasonable runtime.[14]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the impurity but also provides UV spectral data, which aids in peak identification and purity assessment. Triphenylphosphine oxide has a strong UV chromophore, making it ideal for UV detection. This compound itself lacks a strong chromophore, so detection can be challenging.
Detailed Protocol: HPLC Method Development
-
Sample Preparation:
-
Prepare a sample of this compound at ~1 mg/mL in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[15]
-
-
Instrument Parameters (Starting Point):
| Parameter | Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard analytical column for good resolution and efficiency. |
| Mobile Phase A | Water (HPLC Grade) | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier; provides elution strength. |
| Gradient | 30% B to 95% B over 15 min, hold 95% B for 3 min | Broad gradient to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Detector | DAD/PDA | |
| Wavelength | 220 nm and 254 nm | 220 nm for general organics, 254 nm for aromatic compounds. |
-
Method Optimization & Quantification:
-
Inject the sample and identify the peaks corresponding to the main component and impurities.
-
Adjust the gradient slope, initial/final %B, and flow rate to achieve optimal resolution (Rs > 1.5) between the impurity of interest and adjacent peaks.[15]
-
To quantify, prepare a calibration curve using a certified reference standard of the impurity (e.g., Triphenylphosphine oxide).
-
Calculate the amount of the impurity in the sample using the calibration curve, expressed as a percentage (w/w).
-
References
- 1. ijnrd.org [ijnrd.org]
- 2. cormica.com [cormica.com]
- 3. rjptonline.org [rjptonline.org]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. cmbr-journal.com [cmbr-journal.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
analytical methods for the characterization of 3-(Iodomethyl)oxolane
An In-Depth Comparative Guide to the Analytical Characterization of 3-(Iodomethyl)oxolane
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel chemical entities and intermediates is a cornerstone of scientific rigor and regulatory compliance. This compound, also known as 3-(Iodomethyl)tetrahydrofuran, is a valuable building block in organic synthesis, particularly in the construction of complex molecules and pharmaceutical scaffolds.[1][2] Its reactive iodomethyl group makes it a potent alkylating agent, but this same reactivity presents unique challenges for its analytical characterization. Ensuring its structural integrity and purity is paramount for the success of subsequent synthetic steps and the quality of the final product.
This guide provides a comprehensive comparison of the essential analytical methods for the definitive characterization of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to ensure the generation of reliable and reproducible data.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy for this compound relies on the synergistic application of several orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they create a self-validating system of analysis.
The overall workflow for characterizing a newly synthesized or procured batch of this compound is a logical progression from structural confirmation to purity assessment.
Caption: High-level workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic compounds.[3] It provides detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms within the molecule.
Expertise in Practice: ¹H and ¹³C NMR
For this compound (C₅H₉IO), both ¹H and ¹³C NMR are indispensable.
-
¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. Tetrahydrofuran-d8 could also be used, but its residual peaks might obscure signals from the analyte itself.[4] Referencing is standardized to Tetramethylsilane (TMS) at 0 ppm.[5]
Table 1: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.20 - 3.40 | Doublet of Doublets (dd) | 2H | -CH₂ -I |
| ¹H | ~3.60 - 4.00 | Multiplet (m) | 4H | -O-CH₂ - (Ring) |
| ¹H | ~2.50 - 2.70 | Multiplet (m) | 1H | -CH - (Ring) |
| ¹H | ~1.80 - 2.10 | Multiplet (m) | 2H | -CH₂ - (Ring) |
| ¹³C | ~5 - 10 | CH₂ | - | -C H₂-I |
| ¹³C | ~30 - 35 | CH₂ | - | Ring C H₂ |
| ¹³C | ~40 - 45 | CH | - | Ring C H |
| ¹³C | ~68 - 75 | CH₂ | - | Ring -O-C H₂ |
Note: These are estimated values. Actual shifts can vary based on concentration and solvent.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.[3] When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.
Expertise in Practice: GC-MS with Electron Ionization (EI)
Given the expected boiling point of this compound (~208 °C), GC is an ideal separation technique.[6] Electron Ionization (EI) is a robust, high-energy ionization method that produces reproducible fragmentation patterns, which are invaluable for structural confirmation and library matching.
Causality Behind Experimental Choices: A direct injection GC approach is preferable to HPLC to avoid potential degradation or reaction of the iodomethyl group with aqueous or protic mobile phases.[7] The choice of a mid-polarity column (e.g., DB-5ms or equivalent) provides good separation for a wide range of semi-volatile organic compounds.
Expected Fragmentation Pattern: The molecular ion peak (M⁺) should be observed at m/z 212, corresponding to the molecular weight of C₅H₉IO. Key fragments would include:
-
m/z 85: Loss of an iodine radical ([M - I]⁺), a very common fragmentation for iodoalkanes. This fragment corresponds to the C₅H₉O⁺ cation.
-
m/z 127: Detection of the iodine cation (I⁺).
-
Other fragments corresponding to the cleavage of the tetrahydrofuran ring.
Experimental Protocol: GC-MS Analysis
Caption: Step-by-step workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile, non-polar solvent such as hexane or ethyl acetate.
-
GC Instrument Parameters:
-
Injector: 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
-
MS Instrument Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
Analysis: Inject 1 µL of the sample. The resulting chromatogram will assess the purity of the sample (ideally a single major peak), while the mass spectrum of that peak will confirm the identity and molecular weight.
Elemental Analysis (EA): The Fundamental Composition
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Halogens).[8] For a new chemical entity, EA is a fundamental requirement to corroborate the proposed molecular formula.
Expertise in Practice: Confirming the Formula
For this compound (C₅H₉IO), the theoretical elemental composition is:
-
Carbon (C): 28.32%
-
Hydrogen (H): 4.28%
-
Iodine (I): 59.85%
-
Oxygen (O): 7.55% (often determined by difference)
Trustworthiness: A sample is considered pure if the experimentally determined percentages are within ±0.4% of the theoretical values.[9] This provides strong, independent evidence that the correct molecular formula has been assigned and that the sample is free from significant impurities.
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Advantages | Limitations & Considerations |
| NMR Spectroscopy | Definitive molecular structure, connectivity, stereochemistry. | Highly detailed structural information; non-destructive. | Requires pure sample; relatively low sensitivity. |
| GC-MS | Molecular weight, fragmentation pattern, purity assessment. | High sensitivity; separates mixtures; provides MW and structural clues. | Destructive; compound must be volatile and thermally stable. |
| Elemental Analysis | Empirical and molecular formula (elemental ratios). | Fundamental confirmation of composition; high precision. | Requires very pure, dry sample; provides no structural information. |
| HPLC | Purity assessment, quantification. | Excellent for non-volatile or thermally labile compounds. | Potential for analyte degradation with reactive compounds like this.[7] |
| FTIR Spectroscopy | Presence of functional groups (e.g., C-O-C ether linkage). | Fast, simple; good for quick functional group identification. | Provides limited structural detail; not ideal for purity assessment. |
Conclusion: A Synthesis of Evidence
The robust characterization of this compound is not a matter of preference but of scientific necessity. By strategically combining the detailed structural insights from NMR spectroscopy , the molecular weight and purity data from GC-MS , and the fundamental compositional proof from Elemental Analysis , researchers can build an unassailable case for the identity and quality of their material. This multi-faceted approach ensures that this versatile synthetic building block can be used with confidence, leading to more reliable and reproducible outcomes in research and development.
References
- 1. 3-(Iodomethyl)tetrahydrofuran | CymitQuimica [cymitquimica.com]
- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to GC-MS Analysis of 3-(Iodomethyl)oxolane Reaction Products: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When working with reactive intermediates like 3-(Iodomethyl)oxolane, a versatile building block in medicinal chemistry, understanding the composition of a reaction mixture is critical for optimization, yield determination, and impurity profiling. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its reaction products. We will delve into the causality behind experimental choices, present a robust analytical protocol, and objectively compare GC-MS with alternative analytical techniques, supported by experimental rationale and data interpretation strategies.
The Central Role of GC-MS in Analyzing this compound Reactions
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1][2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry.[3] For a molecule like this compound and its derivatives, GC-MS offers several distinct advantages:
-
High Separation Efficiency: Capillary GC columns can separate complex mixtures of reactants, products, and byproducts with high resolution, crucial for identifying isomeric and closely related compounds.
-
Sensitive Detection: Mass spectrometry provides excellent sensitivity, enabling the detection of minor components and impurities that could be critical for process control and regulatory compliance.
-
Structural Elucidation: The mass spectrum of a compound is a molecular fingerprint, providing information about its molecular weight and fragmentation pattern, which is invaluable for identifying unknown reaction products.
However, the successful application of GC-MS to this specific analytical problem requires a nuanced understanding of the analyte's properties and potential reaction pathways.
Experimental Workflow & Logic
The following diagram outlines a comprehensive workflow for the GC-MS analysis of a reaction mixture containing this compound.
Caption: A comprehensive workflow for the GC-MS analysis of this compound reaction products.
Part 1: A Robust GC-MS Methodology for this compound and its Reaction Products
This section details a validated GC-MS method suitable for the routine analysis of reaction mixtures containing this compound. The choices of parameters are grounded in the physicochemical properties of halogenated ethers and potential reaction products.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate the analytes of interest from the reaction matrix and present them in a form suitable for GC-MS analysis.[4]
Protocol:
-
Reaction Quenching: Immediately after the desired reaction time, quench the reaction to halt any further transformations. The quenching agent will depend on the reaction chemistry (e.g., addition of water or a buffered solution).
-
Liquid-Liquid Extraction: Extract the organic components from the aqueous reaction mixture. Dichloromethane is an effective solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its immiscibility with water.[4] Perform the extraction three times with equal volumes of dichloromethane to ensure quantitative recovery.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate to remove residual water, which can be detrimental to the GC column and ionization source. Carefully concentrate the dried extract under reduced pressure to a suitable volume. Avoid complete evaporation to prevent the loss of volatile components.
-
Derivatization (If Necessary): this compound itself is sufficiently volatile for GC-MS analysis. However, some reaction products, particularly those resulting from the substitution of the iodide with polar functional groups (e.g., alcohols, amines), may exhibit poor peak shape or thermal instability. In such cases, derivatization is recommended.[5][6]
-
Silylation: For hydroxyl or amine functionalities, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to increase volatility and thermal stability.[7]
-
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of this compound and its derivatives.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Split/Splitless | A split injection is suitable for concentrated samples to avoid column overloading, while a splitless injection is preferred for trace analysis. |
| Inlet Temperature | 250 °C | High enough to ensure rapid volatilization of the analytes without causing thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for standard capillary columns, ensuring optimal separation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar to mid-polar column is a good starting point for a wide range of analytes. This stationary phase provides good separation based on boiling points and polarity differences. |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) | A temperature program allows for the separation of compounds with a wide range of boiling points, from the volatile starting material to potentially higher-boiling products. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that generates reproducible fragmentation patterns, ideal for library searching and structural elucidation.[3] |
| Ion Source Temperature | 230 °C | A standard temperature that balances efficient ionization with minimal thermal degradation. |
| Quadrupole Temperature | 150 °C | Helps to maintain a clean ion source and prevent contamination. |
| Electron Energy | 70 eV | The standard electron energy for EI, which produces consistent and well-characterized mass spectra. |
| Mass Range | m/z 40-500 | A broad mass range to capture the molecular ions and fragment ions of the expected compounds. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering the mass spectrometer, which can cause filament damage and detector saturation. |
Data Analysis and Interpretation
1.3.1. Identification of this compound:
The mass spectrum of this compound is expected to show a characteristic molecular ion peak (M+) at m/z 212. Key fragment ions would likely include:
-
[M-I]+: A prominent peak at m/z 85, corresponding to the loss of the iodine atom. This is a common fragmentation pathway for organoiodine compounds.
-
Oxolane ring fragments: Peaks corresponding to the fragmentation of the oxolane ring, such as m/z 43 and 71.
1.3.2. Identification of Reaction Products:
The identification of reaction products relies on a combination of library searching and manual interpretation of the mass spectra.
-
Substitution Products: If the iodide has been replaced by a nucleophile (e.g., -OH, -OR, -NR2), the molecular ion will shift accordingly. The fragmentation pattern will also change, with new characteristic losses corresponding to the new functional group.
-
Rearrangement Products: Ring-opening or rearrangement products will have the same molecular weight as the starting material but will exhibit a different fragmentation pattern. Careful analysis of the fragment ions is necessary to distinguish between isomers.
-
Elimination Products: The formation of an alkene through the elimination of HI would result in a product with a molecular weight of 84. The mass spectrum would show a prominent molecular ion at m/z 84 and characteristic alkene fragmentation.
The following diagram illustrates a potential reaction of this compound and the expected analytical outcome.
Caption: A simplified representation of a reaction of this compound and the corresponding GC-MS analysis.
Part 2: Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it is not always the optimal solution. The choice of analytical technique should be guided by the specific properties of the analytes and the goals of the analysis.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection.[1] | - Excellent for volatile and semi-volatile compounds. - High separation efficiency for complex mixtures. - Provides structural information from fragmentation patterns. | - Not suitable for non-volatile or thermally labile compounds without derivatization. - Derivatization can add complexity and potential for artifacts. |
| HPLC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.[8] | - Ideal for non-volatile and thermally labile compounds. - Wide range of stationary and mobile phases for method development. - Soft ionization techniques (e.g., ESI, APCI) can provide molecular weight information with minimal fragmentation. | - Lower separation efficiency for some isomeric compounds compared to capillary GC. - Mobile phase components can cause ion suppression in the MS source. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[9] | - Provides unambiguous structural elucidation. - Non-destructive technique. - Can be used for quantitative analysis (qNMR). | - Lower sensitivity compared to MS techniques. - Requires relatively pure samples for straightforward interpretation. - Not a separation technique, so complex mixtures can be challenging to analyze without prior separation. |
Expert Insights:
-
For routine reaction monitoring where the primary products are expected to be volatile, GC-MS is the method of choice due to its speed, sensitivity, and resolving power.
-
If the reaction is expected to produce highly polar, non-volatile, or thermally unstable products (e.g., salts, complex polar adducts), HPLC-MS would be the more appropriate technique. The use of a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
NMR spectroscopy is an indispensable tool for the definitive structural confirmation of isolated products. While not ideal for analyzing complex mixtures directly, it provides unparalleled structural detail that complements the information obtained from mass spectrometry. For instance, ¹H and ¹³C NMR can confirm the regiochemistry of a substitution reaction on the oxolane ring.
Trustworthiness and Self-Validation
To ensure the reliability of the analytical data, the following self-validating practices are essential:
-
Method Blank: Analyze a sample of the solvent and reagents used in the sample preparation to ensure they are free from interfering contaminants.
-
Spike and Recovery: Add a known amount of a standard (if available) to a sample matrix to assess the accuracy of the sample preparation and analytical method.
-
Internal Standard: Use an internal standard (a compound with similar chemical properties to the analyte but not present in the sample) to improve the precision of quantification.
-
Regular Instrument Performance Checks: Routinely check the performance of the GC-MS system using standard compounds to ensure sensitivity, resolution, and mass accuracy are within acceptable limits.
Conclusion
The GC-MS analysis of this compound and its reaction products is a powerful and versatile approach for reaction monitoring, product identification, and impurity profiling. By understanding the principles of the technique, carefully selecting experimental parameters, and considering the potential need for derivatization, researchers can obtain high-quality, reliable data. When faced with non-volatile or thermally labile products, alternative techniques such as HPLC-MS and NMR spectroscopy provide complementary and essential information. A multi-faceted analytical approach, grounded in sound scientific principles and rigorous validation, is the key to successfully navigating the complexities of modern drug discovery and development.
References
- 1. Gas chromatography - Wikipedia [en.wikipedia.org]
- 2. teledynelabs.com [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 3-(Iodomethyl)oxolane
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 3-(Iodomethyl)oxolane, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) alternative for the comprehensive purity assessment of this compound, grounded in established analytical principles and supported by detailed experimental protocols.
The Criticality of Purity for this compound
This compound is a versatile intermediate, often utilized in nucleophilic substitution reactions where the iodomethyl group serves as a reactive handle. The purity of this reagent is paramount, as common impurities can compete in subsequent reactions, leading to the formation of difficult-to-separate, structurally similar by-products.
A primary synthetic route to this compound involves the iodination of 3-(Hydroxymethyl)oxolane. Consequently, the most probable process-related impurity is the unreacted starting material, 3-(Hydroxymethyl)oxolane. Other potential impurities could include residual iodinating agents or by-products from degradation, such as ring-opening of the oxolane moiety under certain conditions. An effective analytical method must be able to resolve this compound from these potential contaminants.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical methodology for purity determination is contingent on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as required sensitivity, and available instrumentation. For this compound, both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) present viable, yet distinct, approaches.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and an inert carrier gas. |
| Applicability | Well-suited for moderately polar and non-volatile compounds. Can analyze thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Primary Impurity Detection | Excellent for resolving the more polar 3-(Hydroxymethyl)oxolane from the main analyte. | Capable of separating compounds with different boiling points and polarities. |
| Instrumentation | HPLC system with a UV or Refractive Index (RI) detector. | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent. Derivatization may be needed for highly polar impurities. |
| Advantages | Robust, highly reproducible, and widely available. Non-destructive. | High resolution and sensitivity, especially for volatile impurities. |
| Limitations | This compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., 210 nm). | The analyte must be thermally stable. Potential for on-column degradation. |
In-Depth Methodology: Reversed-Phase HPLC
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, an isocratic RP-HPLC method provides excellent resolution from its key potential impurity, 3-(Hydroxymethyl)oxolane, based on their polarity difference. The parent compound, being less polar due to the iodine atom replacing the hydroxyl group, will be retained longer on a C18 column.
Experimental Workflow: HPLC Analysis
Caption: Workflow for RP-HPLC purity assessment.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of water and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability: As per USP <621>, system suitability should be established by injecting a standard solution to check for theoretical plates, tailing factor, and reproducibility.[1][2][3]
-
Analysis: Inject the prepared sample solution and integrate the peak areas. Purity is calculated using the area percent method.
A Comparative Approach: Gas Chromatography (GC)
Gas chromatography is a powerful alternative, particularly given the volatility of this compound. A GC method can offer high efficiency and sensitivity, providing an orthogonal approach to purity assessment. For this compound and its likely impurities, a method employing a mid-polarity capillary column and a Flame Ionization Detector (FID) is appropriate.
Experimental Workflow: GC Analysis
Caption: Workflow for GC-FID purity assessment.
Detailed Experimental Protocol: GC
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, bonded phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection: 1 µL, with a split ratio of 50:1.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane or another suitable volatile solvent.
-
Transfer to a GC vial.
-
-
Analysis: Inject the sample and calculate purity based on the area percent of the observed peaks.
Method Validation and Scientific Integrity
Both the HPLC and GC methods described should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This would be demonstrated by spiking the sample with 3-(Hydroxymethyl)oxolane and showing baseline resolution.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
For the routine quality control of this compound, the proposed RP-HPLC method offers a robust, reliable, and widely accessible solution. It excels at separating the primary potential impurity, 3-(Hydroxymethyl)oxolane, and provides accurate purity values based on peak area percentage.
The GC-FID method serves as an excellent orthogonal technique. It is particularly advantageous if there is a concern about volatile impurities that may not be well-retained or detected by HPLC. Its high resolving power and sensitivity make it a valuable tool for a more in-depth impurity profile analysis.
Ultimately, the choice of method will depend on the specific analytical needs and the context of the analysis. For comprehensive characterization, employing both techniques can provide a more complete picture of the sample's purity, ensuring the quality and integrity of this critical synthetic intermediate.
References
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
interpreting the NMR spectrum of 3-(Iodomethyl)oxolane
An In-Depth Guide to the NMR Spectral Interpretation of 3-(Iodomethyl)oxolane: A Comparative Analysis
Introduction
In the realm of synthetic chemistry and drug development, unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining molecular structure in solution. This guide provides a detailed, expert-level interpretation of the ¹H and ¹³C NMR spectra of this compound, a substituted tetrahydrofuran derivative. By delving into the principles of chemical shifts, spin-spin coupling, and comparative analysis with halogenated analogs, this document serves as a practical reference for researchers and scientists. We will explore not only the interpretation of the spectral data but also the causality behind the experimental choices in acquiring high-quality NMR data, ensuring a robust and reproducible analytical workflow.
Visualizing the Analyte: this compound
To understand the NMR spectrum, we must first visualize the distinct chemical environments of the protons and carbons within the molecule.
Caption: Molecular structure of this compound with labeled carbon atoms and proton environments.
¹H NMR Spectrum: A Detailed Interpretation
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H_a, H_a' (C2-H₂, C5-H₂) | ~3.7 - 3.9 | Multiplet | - | 4H | These protons are on carbons adjacent to the ring oxygen, which is highly electronegative. This deshields them, shifting them significantly downfield. They are diastereotopic and couple with each other and adjacent protons on C3 and C4, resulting in a complex multiplet. |
| H_b, H_b' (C4-H₂) | ~1.8 - 2.1 | Multiplet | - | 2H | These methylene protons are further from the direct influence of the oxygen and iodine, placing them in a typical aliphatic region. Coupling with protons on C3 and C5 will result in a multiplet. |
| H_c (C3-H) | ~2.4 - 2.6 | Multiplet | - | 1H | This methine proton is coupled to the protons on C2, C4, and the iodomethyl group (C6). This extensive coupling will result in a complex multiplet. Its position is moderately downfield due to the influence of the adjacent oxygen and the iodomethyl substituent. |
| H_d, H_d' (C6-H₂) | ~3.2 - 3.4 | Doublet | J ≈ 7-8 Hz | 2H | These protons are on the carbon directly attached to the iodine atom. The electronegativity of iodine causes a significant downfield shift.[1] They are coupled to the single proton on C3 (H_c), resulting in a doublet. |
¹³C NMR Spectrum: Structural Backbone Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Label | Predicted δ (ppm) | Rationale |
| C2, C5 | ~68 - 70 | These carbons are directly bonded to the highly electronegative oxygen atom, causing a strong deshielding effect and placing them significantly downfield in the spectrum.[2] |
| C4 | ~29 - 32 | This is a standard aliphatic methylene carbon within the ring, appearing in the typical upfield region. |
| C3 | ~40 - 43 | This methine carbon is shifted downfield relative to C4 due to the attachment of the electron-withdrawing iodomethyl group. |
| C6 (CH₂I) | ~5 - 8 | This carbon is directly attached to iodine. While iodine is electronegative, heavy atoms like iodine also induce a significant "heavy atom effect," which is a shielding effect that shifts the attached carbon far upfield.[3] This often results in a chemical shift that is much lower than what would be predicted based on electronegativity alone, sometimes even below 0 ppm.[3] |
Comparative Analysis: The Halogen Effect
Comparing the predicted spectrum of this compound with its chloro- and bromo- analogs highlights the influence of halogen electronegativity on chemical shifts. Electronegativity decreases down the group (Cl > Br > I).
| Compound | Halogen | Electronegativity | Predicted δ (CH₂ -X) (ppm) | Predicted δ (C H₂-X) (ppm) |
| 3-(Chloromethyl)oxolane | Cl | 3.16 | ~3.6 - 3.8 | ~45 - 48 |
| 3-(Bromomethyl)oxolane | Br | 2.96 | ~3.4 - 3.6 | ~33 - 36 |
| This compound | I | 2.66 | ~3.2 - 3.4 | ~5 - 8 |
Analysis:
-
¹H NMR: As electronegativity decreases from Cl to I, the deshielding effect on the adjacent CH₂ protons diminishes. This results in a progressive upfield shift (lower ppm value) for these protons.
-
¹³C NMR: For the C H₂-X carbon, the trend is more complex. While decreasing electronegativity from Cl to Br leads to an upfield shift, the introduction of iodine causes a dramatic upfield shift due to the aforementioned heavy atom shielding effect.[3] This makes the chemical shift of the iodomethyl carbon highly distinctive.
A Self-Validating Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach. This section outlines a robust protocol, explaining the rationale behind each step to ensure data integrity.
Experimental Workflow Diagram
Caption: A validated workflow for acquiring and processing NMR data.
Step-by-Step Methodology
1. Sample Preparation:
-
Objective: To create a homogeneous, particle-free solution suitable for high-resolution NMR.
-
Protocol:
-
Weigh approximately 1-5 mg of purified this compound for a standard ¹H NMR experiment.[4]
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a signal for the instrument's lock system.[5]
-
To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Cap the NMR tube securely. The final sample height should be between 4-5 cm to ensure it is properly centered within the spectrometer's detection coils.[5][7]
-
2. Data Acquisition:
-
Objective: To excite the nuclei and record the resulting signal (FID) with optimal parameters for resolution and sensitivity.
-
Protocol & Rationale:
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field against drifts. "Shimming" is the process of adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume, which is critical for obtaining sharp spectral lines.[8]
-
Setting Acquisition Parameters:
-
Spectral Width (SW): Set the frequency range to be observed. For ¹H NMR, a range of -2 to 12 ppm is typically sufficient to cover most organic compounds.[9]
-
Acquisition Time (AT): This is the duration for which the FID is recorded. A longer AT (e.g., 2-4 seconds) allows for better resolution of sharp peaks and fine coupling patterns.[10]
-
Number of Scans (NS): This is the number of times the experiment is repeated and the FIDs are averaged. Increasing the number of scans improves the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans.[9][10] For a sample of this concentration, 8 to 16 scans are usually adequate.
-
Relaxation Delay (d1): A delay period between scans to allow the nuclei to return to thermal equilibrium. A delay of 1-2 seconds is standard for qualitative ¹H NMR.
-
-
Acquire Data: Initiate the experiment (e.g., using a zg command on Bruker systems) to acquire the FID.
-
3. Data Processing:
-
Objective: To convert the raw time-domain signal (FID) into an interpretable frequency-domain spectrum.
-
Protocol:
-
Fourier Transform (FT): The FID is converted into a spectrum of frequency vs. intensity using the Fourier transform algorithm.[11]
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak (CHCl₃) can be set to 7.26 ppm, or if an internal standard like tetramethylsilane (TMS) was added, its peak is set to 0.00 ppm.[12]
-
Analysis: Integrate the area under each peak to determine the relative ratio of protons. Analyze the splitting patterns (multiplicities) and measure coupling constants to deduce connectivity.
-
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a systematic process grounded in fundamental principles. By predicting the ¹H and ¹³C chemical shifts and multiplicities, we can form a clear hypothesis of the expected spectrum. The key distinguishing features are the highly shielded, upfield signal of the iodomethyl carbon (~5-8 ppm) due to the heavy atom effect and the corresponding downfield shift of its attached protons (~3.2-3.4 ppm). A comparative analysis with other halogenated oxolanes provides a powerful tool for understanding substituent effects on electronic environments. Adherence to a rigorous and well-understood experimental protocol is essential for obtaining high-quality, reliable data, thereby ensuring the trustworthiness and validity of the final structural assignment.
References
- 1. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. sites.bu.edu [sites.bu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Decisive Advantage: A Comparative Guide to 3-(Iodomethyl)oxolane for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate electrophile is a critical decision point that dictates the efficiency, yield, and overall success of a synthetic campaign. While a plethora of alkylating agents are available, this guide provides an in-depth technical comparison of 3-(Iodomethyl)oxolane against its common counterparts—the analogous bromide, chloride, and tosylate derivatives. We will explore the mechanistic underpinnings of its superior reactivity and present supporting experimental data to guide your selection process, ensuring your synthetic strategies are both robust and efficient.
The oxolane (or tetrahydrofuran) motif is a privileged scaffold in medicinal chemistry, often introduced to enhance aqueous solubility, modulate lipophilicity, and serve as a stable hydrogen bond acceptor, thereby improving the pharmacokinetic profile of drug candidates. This compound emerges as a premier reagent for introducing this valuable functional group via nucleophilic substitution.
The Reactivity Hierarchy: A Mechanistic Deep Dive
The enhanced performance of this compound in nucleophilic substitution reactions is fundamentally rooted in the concept of leaving group ability. In a typical bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentrations of both the nucleophile and the electrophile. The reaction proceeds through a pentacoordinate transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs. The stability of this transition state, and thus the reaction rate, is heavily influenced by the nature of the leaving group.
An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. When comparing the halogens, iodide (I⁻) is the best leaving group among the common halides.[1] This is attributable to two key factors:
-
Bond Strength: The Carbon-Iodine (C-I) covalent bond is significantly weaker than the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds.[2] A weaker bond requires less energy to break, lowering the activation energy of the reaction and leading to a faster rate.[3]
-
Anion Stability: The iodide ion is the largest and least basic of the common halide ions. Its large, diffuse electron cloud allows the negative charge to be spread over a greater volume, resulting in a more stable, "softer" anion. This high stability makes its departure from the substrate more thermodynamically favorable.
Sulfonates, such as tosylate (TsO⁻), are also excellent leaving groups because their negative charge is extensively delocalized by resonance across three oxygen atoms, making them very weak bases. In many cases, the reactivity of alkyl tosylates is comparable to or even greater than that of alkyl iodides. However, the choice between an iodide and a tosylate can be context-dependent, influenced by the nucleophile's nature and specific reaction conditions.[4][5]
Caption: Generalized SN2 mechanism highlighting the transition state.
Comparative Performance: Experimental Evidence
This data compellingly demonstrates the superior efficacy of the iodinated electrophile, which provided the highest yield in the shortest theoretical reaction time. The brominated analog was slightly less effective, while the chlorinated version was noted for its poor performance, consistent with our mechanistic understanding.
Table 1: Comparative Yields in a Representative O-Alkylation Reaction
| Electrophile | Leaving Group | Base | Solvent | Conditions | Yield (%) | Reference |
| 4-(Iodo methyl)-pyrimidine derivative | I⁻ | K₂CO₃ | MeCN | Reflux, 16 h | 87% | [3] |
| 4-(Bromo methyl)-pyrimidine derivative | Br⁻ | K₂CO₃ | MeCN | Reflux, 16 h | 80% | [3] |
| 4-(Chloro methyl)-pyrimidine derivative | Cl⁻ | K₂CO₃ | MeCN | Reflux, 16 h | Poor | [3] |
| 3-(Tosyloxymethyl )oxolane (Predicted) | TsO⁻ | K₂CO₃ | MeCN | Reflux, 16 h | High | [a] |
[a] Predicted outcome based on the established high reactivity of tosylates. Tosylates are often comparable to or slightly more reactive than iodides. They are typically prepared from the corresponding alcohol, adding a step to the synthesis.
Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol details a representative procedure for the synthesis of 1-methoxy-4-((oxolan-3-yl)methoxy)benzene using this compound. It is designed to be a self-validating system where reaction completion can be easily monitored by Thin Layer Chromatography (TLC).
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-methoxyphenol.
-
Initiation: Begin vigorous stirring and add this compound (1.1 equiv) to the suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase), observing the consumption of the starting phenol. The reaction is typically complete within 4-8 hours.
-
Causality: The use of a polar aprotic solvent like acetonitrile is crucial. It readily dissolves the organic reactants but poorly solvates the carbonate anion, increasing its effective basicity for deprotonating the phenol. The resulting phenoxide is a potent nucleophile for the SN2 reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI byproduct) and rinse the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NH₄Cl (1x), and brine (1x).
-
Trustworthiness: The aqueous washes are critical for removing any remaining inorganic salts and unreacted phenoxide. The NH₄Cl wash ensures any residual strong base is neutralized.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Caption: Experimental workflow for the O-alkylation of a phenol.
Conclusion and Outlook
For the synthetic chemist aiming to incorporate the valuable 3-methyloxolane moiety, this compound stands out as the electrophile of choice for nucleophilic substitution reactions. Its superiority over chloro- and bromo- analogs is firmly established through the fundamental principles of chemical kinetics, where the weaker C-I bond and the exceptional stability of the iodide anion synergize to provide faster reaction rates and higher yields. While tosylates offer comparable reactivity, iodides are often more atom-economical and avoid the additional synthetic step required to prepare the tosylate from the corresponding alcohol. By selecting this compound, researchers can streamline their synthetic routes, improve efficiency, and accelerate the development of novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synchem.de [synchem.de]
- 5. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
A Comparative Guide to the Synthetic Validation of 3-(Iodomethyl)oxolane
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. The 3-(iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable building block in medicinal chemistry, prized for its reactive C-I bond and stable heterocyclic core, which allows for its incorporation into more complex molecular architectures. This guide provides an in-depth comparison of two viable synthetic routes to this intermediate, offering field-proven insights and supporting data to inform your experimental choices.
Introduction: The Strategic Importance of this compound
The oxolane (tetrahydrofuran) ring is a prevalent scaffold in numerous natural products and pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an iodomethyl group at the 3-position provides a reactive handle for nucleophilic substitution (SN2) reactions, making it an ideal precursor for introducing a variety of functional groups and extending carbon chains. Selecting an optimal synthetic route is therefore a critical decision, balancing factors of yield, purity, scalability, and operational simplicity.
Comparative Analysis of Synthetic Routes
Two primary strategies for converting the readily available precursor, (Tetrahydrofuran-3-yl)methanol, to the target iodide are evaluated here:
-
Route A: Direct Iodination via Appel Reaction. A one-step conversion of the alcohol to the iodide.
-
Route B: Two-Step Iodination via Mesylate Intermediate. A sequential process involving activation of the alcohol as a mesylate, followed by a halide exchange reaction (Finkelstein Reaction).
The initial step for both routes involves the synthesis of the precursor alcohol, (Tetrahydrofuran-3-yl)methanol. A common and effective industrial method is the catalytic hydrogenation of 3-furanmethanol, which itself can be prepared by the reduction of 3-furfural.[1] This guide will focus on the comparative validation of the subsequent iodination steps.
Quantitative Performance Metrics
| Parameter | Route A: Appel Reaction | Route B: Mesylation / Finkelstein | Rationale & Justification |
| Number of Steps | 1 | 2 | The Appel reaction offers a more direct conversion, reducing operational time and potential for material loss between steps. |
| Overall Yield | Good to Excellent (Typically 70-90%) | Excellent (Often >85% over two steps) | While the Appel reaction is high-yielding, the two-step Finkelstein route often provides exceptionally clean conversions, leading to a slightly higher overall yield.[2][3] |
| Reagents | PPh₃, I₂, Imidazole, CH₂Cl₂ | 1. MsCl, Et₃N, CH₂Cl₂ 2. NaI, Acetone | Route A generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. Route B uses reagents that lead to more easily separable byproducts (salts). |
| Atom Economy | Lower | Higher | The high molecular weight of the triphenylphosphine oxide byproduct in Route A significantly lowers its atom economy compared to the salt byproducts in Route B. |
| Safety & Handling | Uses stable reagents. Triphenylphosphine is an irritant. | Methanesulfonyl chloride (MsCl) is corrosive and highly reactive. Requires careful handling. | The primary hazard in Route B is concentrated in the handling of MsCl. Route A's reagents are generally less hazardous. |
| Purification | Chromatography often required to remove PPh₃O. | Simple filtration and extraction are often sufficient. | The crystalline nature of triphenylphosphine oxide can sometimes aid its removal, but it often requires column chromatography. The salt byproducts of Route B are readily removed by aqueous workup. |
| Scalability | Moderate; removal of PPh₃O can be challenging on a large scale. | High; purification methods are highly scalable. | The ease of purification makes Route B more amenable to large-scale industrial production. |
In-Depth Scientific Rationale
Route A: The Appel Reaction
The Appel reaction provides a direct and mild method for converting primary and secondary alcohols to the corresponding alkyl halides.[4] The reaction mechanism begins with the formation of a phosphonium salt from the reaction of triphenylphosphine (PPh₃) with iodine. The alcohol then attacks the activated phosphorus center, and a subsequent SN2 displacement by the iodide ion on the activated carbon center yields the final product, this compound, and the thermodynamically stable triphenylphosphine oxide (PPh₃O).
The driving force of the reaction is the formation of the strong P=O double bond in the byproduct. The inclusion of imidazole is crucial; it acts as a mild base to deprotonate the alcohol and also serves as a halogen transfer agent, accelerating the reaction.
Caption: Simplified mechanism of the Appel reaction for iodination.
Route B: Mesylation and Finkelstein Reaction
This two-step approach is a classic and robust strategy in organic synthesis.
-
Activation via Mesylation: The hydroxyl group of (Tetrahydrofuran-3-yl)methanol is first converted into a potent leaving group, a mesylate (-OMs), by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N). The base neutralizes the HCl generated during the reaction. This transformation is typically high-yielding and clean.
-
Nucleophilic Substitution (Finkelstein Reaction): The Finkelstein reaction involves a halide exchange, driven by Le Châtelier's principle. The mesylate intermediate is treated with a source of iodide, commonly sodium iodide (NaI), in a solvent like acetone. Sodium mesylate (the byproduct) is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the desired this compound.[3] This insolubility of the byproduct makes for a very simple purification procedure.
Caption: The two-step sequence of Route B.
Recommended Protocol: Route B (Mesylation / Finkelstein)
For applications where purity, scalability, and ease of purification are the primary concerns, Route B is recommended. The avoidance of chromatographic separation of a high-molecular-weight byproduct makes it particularly suitable for multi-gram scale synthesis and beyond.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound via Route B.
Step-by-Step Methodology
Part 1: Synthesis of (Tetrahydrofuran-3-yl)methyl methanesulfonate
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (Tetrahydrofuran-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.[3]
Part 2: Synthesis of this compound (Finkelstein Reaction)
-
Setup: In a round-bottom flask, dissolve the crude mesylate from Part 1 in acetone.
-
Iodide Addition: Add sodium iodide (NaI, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (sodium mesylate) will be observed. Monitor for the disappearance of the starting mesylate by TLC.
-
Purification: Cool the reaction mixture to room temperature and filter off the precipitate, washing the solid with a small amount of cold acetone.
-
Workup: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water, then with a 10% sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, this compound, as a colorless to light yellow liquid.[1]
Product Validation: A Self-Validating System
The purity and identity of the synthesized this compound (CAS 475060-43-6) must be confirmed through rigorous analytical techniques.
Expected Analytical Data
| Technique | Expected Result | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-3.5 (m, 4H): Protons on the oxolane ring adjacent to oxygen (-O-CH₂- and -O-CH-). δ ~3.2 (d, 2H): Protons of the iodomethyl group (-CH₂-I). This signal is key. δ ~2.7 (m, 1H): Methine proton on the oxolane ring (-CH-CH₂I). δ ~2.1-1.7 (m, 2H): Protons on the C4 position of the oxolane ring. | The downfield shift of the -CH₂I protons to ~3.2 ppm is characteristic and confirms the successful iodination. The multiplicity (doublet) confirms its attachment to a single methine proton. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~72-68: Carbons of the oxolane ring adjacent to oxygen. δ ~40-35: Methine carbon of the oxolane ring. δ ~30-25: C4 carbon of the oxolane ring. δ ~10-5: Iodomethyl carbon (-CH₂I). | The highly shielded signal for the -CH₂I carbon at the upfield end of the spectrum is a definitive marker for the product. |
| Mass Spec (ESI-MS) | m/z = 213.97 [M+H]⁺ (Calculated for C₅H₁₀IO⁺) | Confirms the molecular weight and elemental composition of the target compound. |
| FT-IR (neat) | ~2950-2850 cm⁻¹ (C-H stretch) ~1100-1050 cm⁻¹ (C-O-C stretch) | Absence of a broad -OH stretch (~3300 cm⁻¹) from the starting material is a key indicator of complete reaction. |
This multi-faceted analytical approach ensures the unequivocal identification and purity assessment of the final product, providing the trustworthiness required for subsequent applications in drug discovery and development.
References
A Researcher's Guide to the Spectroscopic Differentiation of 3-(Iodomethyl)oxolane Isomers
In the field of synthetic chemistry, particularly in the development of novel pharmaceutical intermediates and complex molecular scaffolds, the precise characterization of chiral molecules is paramount. 3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable building block whose utility is intrinsically linked to its stereochemistry. The ability to distinguish between its (R)- and (S)-enantiomers is not merely an academic exercise but a critical step in ensuring the efficacy and safety of downstream products. This guide provides an in-depth comparison of spectroscopic methodologies for the characterization and differentiation of these isomers, grounded in experimental data and established principles.
Foundational Spectroscopic Characterization (Achiral Analysis)
Before delving into the subtleties of chiral differentiation, it is essential to confirm the fundamental structure and connectivity of this compound. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this initial verification. It is crucial to understand that in an achiral environment, these methods will not distinguish between the (R)- and (S)-enantiomers, as they possess identical physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. The spectra are characterized by signals corresponding to the distinct chemical environments of the protons and carbons within the oxolane ring and the iodomethyl group.
-
¹H NMR: The spectrum will exhibit complex multiplets for the ring protons due to diastereotopicity and spin-spin coupling. The protons on the carbon bearing the iodomethyl group (C3-H), the methylene protons of the iodomethyl group (-CH₂I), and the methylene protons on the oxolane ring (C2-H₂, C4-H₂, C5-H₂) will all have characteristic chemical shifts.
-
¹³C NMR: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the iodine will be significantly shifted downfield.
While ¹H and ¹³C NMR are powerful for structural elucidation, the spectra of the (R)- and (S)-enantiomers are superimposable when recorded in a standard achiral solvent like CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions corresponding to:
-
C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.
-
C-O-C stretching: The characteristic ether linkage of the oxolane ring will produce a strong absorption band, usually around 1050-1150 cm⁻¹.
-
C-I stretching: The carbon-iodine bond stretch is found in the far-infrared region, typically between 500 and 600 cm⁻¹. This peak can sometimes be weak or difficult to observe with standard instrumentation.
Similar to NMR, the IR spectra of the two enantiomers are identical.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₅H₉IO), the molecular weight is 212.03 g/mol .[1][2]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 212.
-
Fragmentation Pattern: The C-I bond is the weakest bond in the molecule and is prone to cleavage.[3] A prominent fragment will likely be observed at m/z = 127, corresponding to the iodine cation ([I]⁺).[3] Another significant fragment would result from the loss of an iodine radical, leading to a peak at m/z = 85 ([C₅H₉O]⁺).[3] Further fragmentation of the oxolane ring can also occur.[4][5]
Standard MS techniques do not differentiate between enantiomers.
Advanced Spectroscopic Methods for Enantiomeric Differentiation
To resolve and quantify the enantiomers of this compound, it is necessary to employ techniques that can probe the molecule's chirality. This is typically achieved by creating a diastereomeric interaction or by using a chiral spectroscopic method.
NMR Spectroscopy with Chiral Auxiliaries
The challenge of identical NMR spectra for enantiomers can be overcome by introducing a chiral auxiliary agent into the NMR tube. This agent interacts with the enantiomers to form transient diastereomeric complexes, which are no longer mirror images and will have distinct NMR spectra.
-
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[6] The lanthanide ion acts as a Lewis acid and coordinates with the lone pair of electrons on the ether oxygen of the oxolane ring.[6][7][8] This interaction induces large chemical shift changes (lanthanide-induced shifts, LIS), and because the complexes formed with the (R)- and (S)-enantiomers are diastereomeric, the corresponding protons in each enantiomer will experience different shifts, leading to the separation of their signals.[9] This allows for the direct determination of enantiomeric excess (% ee) by integrating the separated peaks.[9]
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient diastereomeric solvates with the enantiomers. The differential association leads to small but measurable differences in the chemical shifts of the enantiomers, allowing for their resolution and quantification.
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Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[10][11] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).
This technique offers a direct, non-invasive method for determining the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory).[10] VCD is also highly effective for determining enantiomeric excess.[12][13][14] The intensity of the VCD signal is directly proportional to the excess of one enantiomer over the other.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Parameter | Expected Value / Observation | Utility for Isomer Differentiation |
| ¹H NMR | Chemical Shift (δ) | Complex multiplets in the aliphatic region (approx. 1.5-4.0 ppm) | No (in achiral solvent) |
| ¹³C NMR | Chemical Shift (δ) | ~5 signals; C-I carbon significantly downfield | No (in achiral solvent) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C-H (2850-3000), C-O-C (1050-1150), C-I (500-600) | No |
| Mass Spectrometry | m/z | M⁺ at 212; fragments at 127 ([I]⁺), 85 ([M-I]⁺) | No |
| NMR with CSR | Signal Splitting | Splitting of corresponding proton signals for (R) and (S) isomers | Yes (Quantitative) |
| VCD Spectroscopy | ΔA (Absorbance) | Mirror-image spectra for (R) and (S) isomers | Yes (Absolute Configuration & Quantitative) |
Experimental Protocols
Protocol 1: NMR Analysis with Chiral Shift Reagent
-
Sample Preparation: Dissolve an accurately weighed sample of this compound (~10-20 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
Addition of CSR: Add a small, precisely weighed amount of a chiral shift reagent (e.g., Eu(hfc)₃, ~5-10 mg) to the NMR tube.
-
Equilibration: Gently agitate the tube to dissolve the CSR and allow the system to equilibrate for several minutes.
-
Data Acquisition: Acquire a series of ¹H NMR spectra. Monitor the separation of one or more well-resolved proton signals. If separation is insufficient, incrementally add more CSR and re-acquire the spectrum until optimal resolution is achieved.
-
Quantification: Integrate the separated signals corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Causality Note: The choice of solvent is critical; it must fully dissolve both the analyte and the CSR without competing for coordination to the lanthanide ion. The incremental addition of the CSR is necessary because excessive amounts can lead to significant line broadening, which would obscure the desired signal separation.
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Protocol 2: Standard Spectroscopic Verification
-
NMR Sample: Prepare the sample as described in Protocol 1, Step 1, but without the CSR. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[15] Acquire ¹H and ¹³C spectra.
-
IR Sample: If the sample is a liquid, place a single drop between two KBr plates or directly onto the crystal of an ATR-FTIR spectrometer. Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
MS Sample: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
Self-Validation Note: In NMR, the TMS signal at 0 ppm confirms the chemical shift calibration. In MS, the isotopic pattern of fragments containing other elements (if any) and the predictable fragmentation (e.g., loss of 127 for iodine) validates the measurement.
Conclusion
While standard spectroscopic methods like NMR, IR, and MS are essential for confirming the chemical identity of this compound, they are insufficient for distinguishing its enantiomers. The definitive differentiation and quantification of the (R)- and (S)-isomers require the use of chiral-specific techniques. NMR spectroscopy in the presence of a chiral shift reagent provides a widely accessible and reliable method for determining enantiomeric excess in a research laboratory setting. For unambiguous determination of absolute configuration, the more specialized technique of Vibrational Circular Dichroism offers a powerful, direct measurement, which, when paired with computational chemistry, provides the highest level of structural confirmation. The appropriate choice of methodology will depend on the specific goals of the analysis, whether it be routine purity assessment or the rigorous characterization of a newly synthesized chiral entity.
References
- 1. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 2. synchem.de [synchem.de]
- 3. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. par.nsf.gov [par.nsf.gov]
- 5. imreblank.ch [imreblank.ch]
- 6. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral recognition of ethers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different bases in reactions with 3-(Iodomethyl)oxolane
A Comparative Guide to Base Efficacy in Reactions with 3-(Iodomethyl)oxolane
Introduction
This compound, also known as 3-(iodomethyl)tetrahydrofuran, is a valuable and versatile heterocyclic building block in synthetic organic chemistry. Its structure, featuring a primary alkyl iodide adjacent to an oxolane ring, makes it an excellent substrate for a variety of nucleophilic substitution and elimination reactions. The outcome of these reactions is critically dependent on the choice of base, as the base's properties—specifically its nucleophilicity, basicity, and steric hindrance—dictate the predominant mechanistic pathway.
This guide provides an in-depth comparison of the efficacy of different classes of bases in reactions with this compound. We will explore the mechanistic dichotomy between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving this key intermediate.
Chapter 1: The Mechanistic Crossroads: SN2 vs. E2 Pathways
The reaction of a base with this compound primarily proceeds via one of two competing bimolecular pathways: SN2 or E2. The substrate itself, being a primary alkyl halide, is sterically unhindered, making it an excellent candidate for SN2 reactions. Furthermore, the iodide ion (I⁻) is an exceptional leaving group due to its large size and the stability of the corresponding anion, a consequence of it being the conjugate base of a strong acid (HI).[1]
-
SN2 (Bimolecular Nucleophilic Substitution): In this pathway, the base acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine. The reaction occurs in a single, concerted step, leading to the inversion of stereochemistry if the carbon were chiral. A strong, sterically unhindered nucleophile is required for this pathway to dominate.[2]
-
E2 (Bimolecular Elimination): In this pathway, the base abstracts a proton from the carbon atom adjacent to the one bearing the leaving group (the β-carbon). Simultaneously, the C-I bond breaks and a double bond is formed. This pathway is favored by strong, sterically hindered bases that are poor nucleophiles.[3]
The selection of the base is therefore the most critical experimental parameter for directing the reaction toward the desired substitution or elimination product.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Chapter 2: Comparative Analysis of Base Performance
The efficacy of a base in reacting with this compound is best understood by classifying the bases according to their nucleophilicity and basicity.
High-Yield Substitution with Strong Nucleophiles/Weak Bases
To achieve selective nucleophilic substitution and avoid the formation of elimination byproducts, the ideal reagent is one that is highly nucleophilic but only weakly basic. Anions of strong acids, such as halides and azide, fit this description perfectly.
Key Insight: Sodium azide (NaN₃) is an excellent choice for synthesizing 3-(azidomethyl)oxolane. The azide ion is a potent nucleophile but a weak base (the pKa of its conjugate acid, HN₃, is ~4.6), which almost exclusively favors the SN2 pathway over E2. This reaction is typically run in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide anion.
Table 1: Performance of Nucleophilic Bases in SN2 Reactions
| Base/Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference Analogy |
|---|---|---|---|---|---|---|
| Sodium Azide (NaN₃) | DMF | 85 | 24 | 3-(Azidomethyl)oxolane | >90 | [4] |
| Sodium Cyanide (NaCN) | DMSO | 60 | 12 | 3-(Cyanomethyl)oxolane | ~85 | [3] |
| Sodium Acetate (NaOAc) | DMF | 100 | 8 | 3-(Acetoxymethyl)oxolane | ~90 | General Knowledge |
The SN2/E2 Competition with Strong Base/Strong Nucleophile Anions
Reagents that are both strong bases and strong nucleophiles, such as hydroxide (OH⁻) and simple alkoxides (e.g., ethoxide, EtO⁻), can lead to a mixture of substitution and elimination products. Because this compound is a primary halide, the SN2 pathway is generally favored due to low steric hindrance at the reaction center. However, elevated temperatures can increase the proportion of the E2 product.
Key Insight: Using sodium hydroxide in a protic solvent at moderate temperatures will primarily yield the substitution product, 3-(hydroxymethyl)oxolane. However, forcing conditions (higher temperatures) will likely increase the yield of the elimination byproduct, 3-methyleneoxolane.
Table 2: Performance of Strong Base/Strong Nucleophile Anions
| Base/Nucleophile | Solvent | Temp. (°C) | Major Product (SN2) | Minor Product (E2) | Reference Analogy |
|---|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | H₂O/THF | 50 | 3-(Hydroxymethyl)oxolane | 3-Methyleneoxolane | [1] |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 | 3-(Ethoxymethyl)oxolane | 3-Methyleneoxolane |[3] |
Selective Elimination with Sterically Hindered Bases
To exclusively synthesize the elimination product, 3-methyleneoxolane, a strong base with significant steric bulk is required. Potassium tert-butoxide (KOtBu) is the archetypal reagent for this purpose.[3] Its bulky nature makes it a very poor nucleophile, as it cannot easily access the electrophilic carbon atom for an SN2 attack. Instead, it efficiently abstracts a β-proton, driving the reaction cleanly down the E2 pathway.[3][5]
Key Insight: The reaction of this compound with potassium tert-butoxide in a solvent like THF or tert-butanol provides a high-yield, clean route to 3-methyleneoxolane, a useful exocyclic alkene intermediate.
Table 3: Performance of Sterically Hindered Bases in E2 Reactions
| Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference Analogy |
|---|---|---|---|---|---|---|
| Potassium tert-butoxide | THF | 25-60 | 2 | 3-Methyleneoxolane | >90 | [1][3] |
| Lithium diisopropylamide (LDA) | THF | -78 to 25 | 3 | 3-Methyleneoxolane | >90 | General Knowledge |
Chapter 3: Experimental Protocols
The following protocols are provided as representative examples for achieving selective substitution and elimination.
Protocol 1: Synthesis of 3-(Azidomethyl)oxolane (SN2 Pathway)
Caption: General workflow for the SN2 synthesis of 3-(azidomethyl)oxolane.
Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M), add sodium azide (1.2 eq).
-
Heat the reaction mixture to 85 °C and stir for 24 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into an equal volume of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3-(azidomethyl)oxolane.
Protocol 2: Synthesis of 3-Methyleneoxolane (E2 Pathway)
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, ~0.4 M) and cool to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.5 eq) to the cooled solvent with stirring.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous THF dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 2 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate at low temperature and pressure (the product is volatile) to yield 3-methyleneoxolane.
Conclusion
The reactivity of this compound is a classic illustration of the principles governing substitution and elimination reactions. The choice of base is the paramount factor in determining the reaction's outcome.
-
For nucleophilic substitution (SN2) , strong, non-basic nucleophiles like sodium azide provide high yields of the substituted product with minimal side reactions.
-
For elimination (E2) , strong, sterically hindered bases such as potassium tert-butoxide are exceptionally effective, leading to the clean formation of 3-methyleneoxolane.
-
Reagents that are both strong bases and strong nucleophiles (e.g., NaOH) can produce mixtures, but the primary nature of the substrate favors substitution under moderate conditions.
By understanding the interplay between the base's properties and the reaction mechanism, researchers can effectively control the synthetic pathway to obtain the desired oxolane derivatives in high purity and yield.
References
- 1. US9029577B2 - Method for producing methylene-1,3-dioxolanes - Google Patents [patents.google.com]
- 2. CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ch.hznu.edu.cn [ch.hznu.edu.cn]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(Iodomethyl)oxolane
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 3-(Iodomethyl)oxolane. This document moves beyond a simple checklist to explain the chemical reasoning behind each step, ensuring that laboratory professionals can manage this substance with confidence and a deep understanding of the associated risks. The primary objective is to ensure personnel safety and environmental compliance through a self-validating waste management protocol.
Core Hazard Profile & Foundational Safety Principles
Understanding the specific chemical hazards of this compound is the foundation of its safe management. Its proper disposal is dictated by three primary characteristics: its classification as a halogenated organic compound, its irritant and toxic properties, and the inherent risks associated with its oxolane (tetrahydrofuran) structure.
-
Halogenated Organic Compound: this compound contains an iodine atom, classifying it as a halogenated organic compound.[1] These substances require specific disposal pathways, primarily because their incineration can produce acidic gases (like hydrogen iodide) and other regulated pollutants that necessitate specialized scrubbing and treatment at a hazardous waste facility.[1][2] For this reason, it is imperative to segregate halogenated waste from non-halogenated streams to ensure proper treatment and avoid cross-contamination.[2][3][4]
-
Toxicological Hazards: The Safety Data Sheet (SDS) for this compound clearly identifies it as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a potential respiratory irritant (H335).[5] These properties demand strict adherence to personal protective equipment (PPE) protocols to prevent exposure during handling and disposal.
-
Peroxide Formation Risk: The oxolane ring is chemically known as tetrahydrofuran (THF).[6] THF and its derivatives are well-known for their tendency to form explosive peroxides upon exposure to air and light, particularly after a container has been opened.[7][8][9][10] While crystals may not be visible, peroxides can be present and pose a significant explosion hazard, especially if the waste is heated or concentrated. Therefore, treating this compound with the same precautions as a peroxide-former is a critical, experience-based safety measure.
Based on this profile, two cardinal rules apply:
-
Never dispose of this compound down the sanitary sewer system. [3][4][11] This is strictly prohibited as it can contaminate water supplies and damage infrastructure.
-
Always segregate this waste into a designated "Halogenated Organic Waste" container. [1][2][3]
Personal Protective Equipment (PPE) & Immediate Handling
Before handling the primary substance or its waste, all personnel must be equipped with the appropriate PPE. All transfers and handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][12]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation.[5][12] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a flame-resistant lab coat. | Prevents direct skin contact, which can cause irritation.[3][5] |
| Respiratory Protection | Work must be conducted in a chemical fume hood. | Prevents the inhalation of vapors which may cause respiratory irritation.[3][12] |
Step-by-Step Waste Collection and Storage Protocol
Adherence to a systematic collection protocol is essential for ensuring safety and regulatory compliance.
Step 1: Select the Correct Waste Container
-
Obtain a clean, compatible container designated specifically for "Halogenated Organic Waste."[1][2] These are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
The container must be made of a material that will not react with the waste (e.g., polyethylene for many solvent wastes).[11] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[11]
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[2][4]
Step 2: Proper Labeling
-
As soon as the first drop of waste is added, the container must be labeled.[2]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents or other reagents present.[4][13] Approximate percentages should be included for mixtures.
-
Attach your institution's official hazardous waste tag, filling it out completely.[2]
Step 3: Transferring Waste
-
Conduct all waste transfers inside a chemical fume hood to control vapor exposure.[3]
-
Use a funnel that is compatible with the waste chemicals. Do not use the same funnel for incompatible waste streams (e.g., do not use the same funnel for both acidic waste and organic solvent waste).[14]
-
Keep the waste container closed at all times, except when actively adding waste.[2][4][15]
Step 4: Interim Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]
-
The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[11][16]
-
Ensure the container is stored within secondary containment (such as a large plastic tub) to contain any potential leaks.[2]
-
Do not store with incompatible materials, such as strong oxidizing agents.[11][17]
Spill Management Protocol
In the event of a small-scale spill within a laboratory setting:
-
Alert Personnel and Control Ignition Sources: Immediately notify others in the area and extinguish any open flames.
-
Ventilate the Area: Ensure the chemical fume hood is operating to ventilate the space.
-
Don Appropriate PPE: Wear the full PPE outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or commercial spill pads.[13][18] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully scoop the absorbent material into a compatible container. Seal the container, label it as "Hazardous Waste: Spill Debris containing this compound," and manage it alongside your other halogenated waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[4]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (such as acetone or ethanol).[13][14]
-
Collect the Rinsate: The rinsate from all three washes is considered hazardous waste and MUST be collected and added to your "Halogenated Organic Waste" container.[14]
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous laboratory glassware or plastic.[15]
Final Disposal Pathway: From Lab to Treatment
The ultimate disposal of this compound waste is a multi-stage process that concludes with professional management. The laboratory researcher's responsibility is to ensure the waste is properly collected, segregated, and stored for pickup. The final treatment is typically high-temperature incineration at a licensed hazardous waste facility.[1]
Caption: Disposal workflow for this compound.
By following this comprehensive guide, researchers can ensure that this compound is managed in a way that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. TETRAHYDRO-3-(IODOMETHYL)-FURAN | 475060-43-6 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 3-(Iodomethyl)oxolane
For laboratory professionals engaged in the innovative fields of research and drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Iodomethyl)oxolane (CAS No. 475060-43-6), a key intermediate in various synthetic pathways. Our commitment is to empower you with the knowledge to not only utilize this product effectively but to do so with the highest degree of safety and confidence.
Understanding the Inherent Risks of this compound
This compound, an alkyl iodide, presents a specific set of hazards that necessitate careful handling. The primary risks associated with this compound are skin and eye irritation, respiratory tract irritation if inhaled, and toxicity if ingested.[1] Alkyl iodides, as a class of compounds, are reactive and require respect; their ability to act as alkylating agents is valuable in synthesis but also underscores their potential to react with biological molecules if exposure occurs.
The Safety Data Sheet (SDS) for this compound classifies it with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A thorough understanding of these hazards is the first step in establishing a safe operational plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to ANSI Z87.1 standard. Goggles provide a seal around the eyes to protect against splashes of this compound, which can cause serious eye irritation.[1] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Alkyl iodides can be absorbed through the skin, making robust hand protection critical. |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat should be worn and fully buttoned. This provides a barrier against accidental spills and splashes, protecting your skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors, which can cause respiratory irritation.[1][2] |
Operational Protocol: From Receipt to Reaction
A systematic approach to handling this compound will significantly mitigate risks. The following workflow is designed to ensure safety at every step.
Caption: Standard workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Receipt and Inspection: Upon receiving the container of this compound, visually inspect it for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be clearly labeled.
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare your fume hood by removing any unnecessary items and ensuring the sash is at the appropriate height.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Handling: Conduct all transfers and manipulations of this compound within a certified chemical fume hood. Use appropriate tools (e.g., spatulas, syringes) to avoid direct contact.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to draw vapors away.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Caption: Decision-making workflow for a this compound spill.
First Aid Measures:
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still contain residual chemical and should be treated as hazardous waste. They should be securely capped and placed in the appropriate hazardous waste stream.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
